Tetrahydro-2h-pyran-2-carbonitrile
Description
The exact mass of the compound Tetrahydro-2h-pyran-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydro-2h-pyran-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2h-pyran-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZORZALMMUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-43-3 | |
| Record name | NSC4206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Tetrahydro-2H-pyran-2-carbonitrile: A Senior Application Scientist’s Guide to Structure, Synthesis, and Drug Development
Executive Summary
As a Senior Application Scientist specializing in synthetic methodologies and medicinal chemistry, I frequently encounter the need for robust, stereocontrolled building blocks. Tetrahydro-2H-pyran-2-carbonitrile (CAS: 5397-43-3), also known as 2-cyanotetrahydropyran, serves as a critical synthetic intermediate. The tetrahydropyran (THP) ring is a ubiquitous structural motif in biologically active natural products and active pharmaceutical ingredients (APIs). The addition of a nitrile group at the C2 position transforms this simple heterocycle into a versatile electrophilic and nucleophilic handle.
This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, validated synthetic protocols, and downstream applications in drug development, emphasizing the causality behind experimental design.
Chemical Identity and Physicochemical Properties
Before deploying any building block in a multi-step synthesis, one must rigorously understand its physical parameters and safety profile. Tetrahydro-2H-pyran-2-carbonitrile is a colorless oil at room temperature. The structural combination of an ether oxygen and a cyano group imparts unique electronic properties, specifically an anomeric effect that influences the stereochemical outcome of its subsequent reactions.
Quantitative Data Summary
Below is a consolidated table of its core physicochemical properties, essential for reaction scaling and purification planning.
| Property | Value | Causality / Significance in Synthesis |
| Chemical Name | Tetrahydro-2H-pyran-2-carbonitrile | Systematically defines the THP core and C2 substitution. |
| CAS Number | 5397-43-3 | Primary identifier for regulatory and sourcing compliance. |
| Molecular Formula | C6H9NO | Dictates mass balance in stoichiometric calculations. |
| Molecular Weight | 111.14 g/mol | Used for precise molarity and equivalent calculations. |
| Density | ~1.1 g/cm³ | Critical for volumetric dispensing in continuous flow or large-scale batch reactors. |
| Boiling Point | ~217.9 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation or flash chromatography for purification. |
| Flash Point | ~89.3 °C | Requires standard inert atmosphere handling to mitigate fire hazards during scale-up. |
Data synthesized from commercial safety data sheets and chemical databases (1 [1], 2 [2]).
Safety and Handling
From an operational standpoint, Tetrahydro-2H-pyran-2-carbonitrile is classified under GHS as an acute oral toxicant (Category 4) and a skin/eye irritant (Category 2/2A). The causality here is linked to the nitrile group, which can undergo enzymatic or chemical hydrolysis to release trace cyanides under extreme conditions. All handling must occur within a certified fume hood using standard PPE (nitrile gloves, safety goggles) to prevent respiratory and dermal exposure (2 [2]).
Mechanistic Synthesis: Brønsted Acid-Mediated Hydrocyanation
The direct formation of cyanohydrin alkyl ethers is historically challenging because cyanohydrins are unstable under basic conditions and are weak nucleophiles. However, as demonstrated in recent advancements, Brønsted acid-mediated enol ether hydrocyanation provides a highly efficient, self-validating system for synthesizing these structures (3 [3]).
Experimental Workflow and Causality
The following step-by-step methodology details the racemic synthesis of Tetrahydro-2H-pyran-2-carbonitrile from 3,4-dihydro-2H-pyran. I have annotated the protocol to explain the why behind the how, ensuring scientific integrity and reproducibility.
Reagents:
-
Substrate: 3,4-dihydro-2H-pyran (0.8 mmol)
-
Acid: HCl solution (0.88 mmol, 1.1 equiv)
-
Nucleophile: Trimethylsilyl cyanide (TMSCN) (1.6 mmol, 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂, 8 mL)
Step-by-Step Protocol:
-
Preparation & Thermal Control: Dissolve the vinyl ether in anhydrous CH₂Cl₂ and cool the system to -40 °C under an inert argon atmosphere.
-
Causality: The low temperature is critical. It suppresses the spontaneous polymerization of the enol ether and stabilizes the highly reactive oxocarbenium ion intermediate once formed.
-
-
Protonation (Activation): Slowly add the HCl solution (1.1 equiv) dropwise.
-
Causality: The Brønsted acid protonates the electron-rich alkene of the enol ether. This regioselective protonation generates a cyclic oxocarbenium ion. The use of a slight excess of acid ensures complete activation without driving side reactions.
-
-
Nucleophilic Trapping: Upon complete consumption of the starting material (monitored via TLC), add TMSCN (2.0 equiv).
-
Causality: TMSCN acts as a safe, controlled source of cyanide. The nucleophilic cyanide attacks the electrophilic oxocarbenium carbon, forming the new C-C bond. The trimethylsilyl group is subsequently cleaved during the workup.
-
-
Reaction Quench and Purification: Stir at -40 °C until product formation is complete. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify the crude product via flash chromatography (6% EtOAc in hexane).
-
Causality: The mild basic quench neutralizes residual HCl and decomposes unreacted TMSCN. Flash chromatography effectively separates the highly polar baseline impurities from the desired colorless oil product (typical yield ~65%).
-
Synthesis Pathway Visualization
Figure 1: Mechanistic workflow for the Brønsted acid-mediated hydrocyanation of enol ethers.
Applications in Drug Development
In medicinal chemistry, the "build–couple–pair" strategy relies heavily on versatile building blocks. Tetrahydro-2H-pyran-2-carbonitrile is highly valued for its ability to undergo diverse transformations, enabling the synthesis of complex pharmacophores.
Total Synthesis of Natural Products
The THP ring is a core structural element in numerous biologically active natural products, such as the pederin family (e.g., psymberin and saliniketal). These compounds exhibit potent anti-tumor properties by inhibiting protein synthesis. Tetrahydro-2H-pyran-2-carbonitrile acts as an advanced intermediate where the nitrile group can be reduced to an aldehyde or amine, facilitating complex fragment coupling necessary for constructing the macrocyclic or extended polyketide architectures of these drug candidates (4[4]).
Electron Transfer Reduction to Primary Amines
Primary aliphatic amines are abundant structural motifs in life-saving drugs and neurotransmitters. However, reducing nitriles to amines is often plagued by over-reduction or poor chemoselectivity. Recent methodologies utilizing the SmI₂–Et₃N–H₂O (samarium(II) iodide) electron transfer system have revolutionized this process.
When applied to 2-cyanotetrahydropyran, the reduction proceeds with high stereocontrol (5 [5]).
-
Causality: The reductive decyanation proceeds through a pyramidal, axial radical intermediate to give a configurationally stable anion, which is then protonated with retention of configuration. This allows medicinal chemists to generate stereochemically pure primary amines from the nitrile precursor, a critical requirement for receptor binding efficacy in rational drug design.
Drug Development Application Mapping
Figure 2: Downstream applications of Tetrahydro-2H-pyran-2-carbonitrile in drug development.
Conclusion
Tetrahydro-2H-pyran-2-carbonitrile is far more than a simple heterocyclic reagent; it is a gateway molecule. By understanding the causality behind its synthesis—specifically the thermal and electrophilic control required to manage the oxocarbenium intermediate—researchers can reliably scale its production. Furthermore, its strategic application in complex natural product synthesis and stereocontrolled amine generation underscores its indispensable role in modern drug discovery.
References
- Guidechem. "3,6-Dihydro-2H-pyran-4-carbonitrile 105772-13-2 Basic Information and Properties.
- Aaron Chemicals LLC. "Safety Data Sheet: Tetrahydro-2H-pyran-2-carbonitrile (CAS 5397-43-3)." Aaronchem.
- National Institutes of Health (NIH).
- Texas Digital Library. "Total Synthesis of the Unique Pederin Family Member Psymberin." TDL.org.
- American Chemical Society (ACS). "Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism." Organic Letters.
Sources
Physicochemical Characteristics and Synthetic Utility of Tetrahydro-2H-pyran-2-carbonitrile
Executive Summary
Tetrahydro-2H-pyran-2-carbonitrile (CAS: 5397-43-3) is a highly versatile cyanohydrin ether intermediate utilized extensively in advanced organic synthesis, radical chain reactions, and pharmaceutical development. As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative analysis of its physicochemical profile, mechanistic pathways for synthesis, and standardized handling protocols. By emphasizing the causality behind experimental conditions, this guide ensures that subsequent applications—ranging from the synthesis of spirooxindole amides to PIM kinase inhibitors—are built upon highly reproducible and self-validating methodologies.
Molecular Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of Tetrahydro-2H-pyran-2-carbonitrile is critical for optimizing downstream reactions, particularly those sensitive to moisture or thermal degradation. The compound typically presents as a colorless to clear oil at standard ambient temperature and pressure[1][2].
Table 1: Physicochemical Properties
| Property | Value / Description | Reference |
| Chemical Name | Tetrahydro-2H-pyran-2-carbonitrile | [3] |
| CAS Registry Number | 5397-43-3 | [3][4] |
| Molecular Formula | C₆H₉NO | [4] |
| Molecular Weight | 111.14 g/mol | [4] |
| Physical State | Colorless to clear oil | [1][2] |
| Solubility Profile | Soluble in CH₂Cl₂, Hexane, Ethyl Acetate | [1] |
| Storage Requirements | 2–8 °C (Cold-chain transportation recommended) | [3][5] |
Mechanistic Pathways in Synthesis: Controlled Hydrocyanation
The synthesis of Tetrahydro-2H-pyran-2-carbonitrile via the hydrocyanation of vinyl ethers (e.g., 3,4-dihydro-2H-pyran) requires precise control over reaction intermediates. The fundamental challenge in this synthesis is the high reactivity of the intermediate oxocarbenium ion.
Causality in Reagent Selection: If trimethylsilyl cyanide (TMSCN) is introduced simultaneously with the Brønsted acid, the unreacted enol ether can act as a nucleophile, attacking the oxocarbenium ion and driving the reaction toward unwanted oligomerization[6]. To solve this, the protocol mandates the quantitative conversion of the enol ether into an electrophilic α-chloro ether prior to the addition of TMSCN[6]. The addition of chloride to TMSCN subsequently generates a highly reactive nucleophile that cleanly captures the oxocarbenium ion, yielding the target cyanohydrin ether[6].
Fig 1: Mechanistic pathway of vinyl ether hydrocyanation to form Tetrahydro-2H-pyran-2-carbonitrile.
Applications in Advanced Drug Development
Tetrahydro-2H-pyran-2-carbonitrile is not merely an end-product; it is a critical building block in several advanced synthetic paradigms:
-
Oncology Drug Development (Kinase Inhibitors): The tetrahydropyran scaffold is frequently integrated into formulations targeting Provirus Integration of Maloney Kinase (PIM Kinase), GSK3, PKC, and FLT3. These pathways are essential in modulating cell proliferation, survival signaling, and apoptosis in cancer therapies[7].
-
Radical Chain Reactions: The compound serves as a valuable precursor in deboronative radical chain reactions. By generating heteroatom-centered radicals, it facilitates the synthesis of complex heterocyclic compounds[2][8].
-
Multicomponent Amide Synthesis: It is utilized as a stereoselective intermediate in the generation of spirooxindole amides, critical structures in modern medicinal chemistry[9].
Standardized Experimental Protocol: Asymmetric Ion Pair Hydrocyanation
To ensure a self-validating system, the following protocol incorporates internal checkpoints (TLC/GC-MS monitoring) and specific NMR validation metrics. The strict adherence to cryogenic temperatures (-40 °C) is non-negotiable, as it thermodynamically suppresses the aforementioned oligomerization pathways[1][6].
Fig 2: Step-by-step experimental workflow for the synthesis of Tetrahydro-2H-pyran-2-carbonitrile.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve the vinyl ether precursor (0.8 mmol) in 8 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere[1].
-
Electrophilic Activation: Cool the reaction vessel to -40 °C. Slowly add an HCl solution (440 μL, 0.88 mmol, 1.1 equiv) to quantitatively form the α-chloro ether intermediate[1][6].
-
Nucleophilic Cyanation: Crucial Step - Only upon complete consumption of the starting material (verified via TLC), add TMSCN (200 μL, 1.6 mmol, 2.0 equiv) dropwise to the crude chloro ether[1][6].
-
Incubation & Monitoring: Stir the reaction mixture continuously at -40 °C until product formation is complete. An internal standard (e.g., dodecane) can be utilized for GC monitoring[2].
-
Purification: Purify the crude product via flash column chromatography using 6% Ethyl Acetate (EtOAc) in hexane[1]. Alternatively, an n-pentane/CH₂Cl₂ (7:3) system can be employed depending on the specific impurities present[2].
-
Self-Validation (NMR Verification): Validate the isolated colorless oil using ¹H NMR (300 MHz, CDCl₃). Expected chemical shifts: δ 4.64 (t, 1H, J = 4.5 Hz), 3.94-3.86 (m, 1H), 3.81-3.74 (m, 1H), 1.96-1.80 (m, 3H), 1.78-1.74 (m, 1H), 1.68-1.63 (m, 2H)[1].
Safety, Handling, and Toxicological Considerations
Due to its cyano-functional group and inherent reactivity, Tetrahydro-2H-pyran-2-carbonitrile must be handled under strict laboratory safety protocols.
-
GHS Classification: The compound is classified under OSHA HCS (29 CFR 1910) as posing Acute Toxicity, Oral (Category 4, H302); Skin Corrosion/Irritation (Category 2, H315); Serious Eye Damage/Eye Irritation (Category 2A, H319); and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3, H335)[10][11].
-
PPE Requirements: Operators must wear NIOSH/EN 166 approved face shields/safety glasses, protective gloves, and utilize appropriate exhaust ventilation to avoid inhalation of aerosols[5].
-
Storage: To prevent degradation, the compound must be stored in a dry area at 2–8 °C. Cold-chain logistics are mandatory during transportation[3][5].
References
Sources
- 1. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boristheses.unibe.ch [boristheses.unibe.ch]
- 3. 5397-43-3|Tetrahydro-2H-pyran-2-carbonitrile|BLD Pharm [bldpharm.com]
- 4. molcore.com [molcore.com]
- 5. aaronchem.com [aaronchem.com]
- 6. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. aaronchem.com [aaronchem.com]
Introduction: The Versatile Tetrahydropyran Scaffold in Modern Chemistry
An In-depth Technical Guide to Tetrahydro-2H-pyran-carbonitriles for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and organic synthesis, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its derivatives are integral components of numerous natural products and pharmaceuticals. The incorporation of a nitrile group onto the THP ring introduces a versatile functional handle that can participate in a wide array of chemical transformations, making tetrahydropyran carbonitriles valuable building blocks in the synthesis of complex molecules and potential therapeutic agents.[2] This guide provides a comprehensive technical overview of Tetrahydro-2H-pyran-carbonitriles, with a primary focus on the well-characterized and commercially available Tetrahydro-2H-pyran-4-carbonitrile , while also exploring the synthesis and reactivity of other isomers.
PART 1: Core Chemical Identity and Properties
Tetrahydro-2H-pyran-4-carbonitrile: The Stable Isomer
The most extensively studied and utilized isomer is Tetrahydro-2H-pyran-4-carbonitrile, where the nitrile group is situated at the C4 position of the tetrahydropyran ring.
| Identifier | Value |
| IUPAC Name | Tetrahydro-2H-pyran-4-carbonitrile |
| CAS Number | 4295-99-2 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| InChI Key | RLZJFTOYCVIYLE-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | Supplier Data |
| Boiling Point | 108-110 °C at 12 mmHg | Supplier Data |
| Density | 1.03 g/mL at 25 °C | Supplier Data |
| Refractive Index | ~1.45 | Supplier Data |
| Solubility | Soluble in most organic solvents | General Knowledge |
Note: Physical properties can vary slightly between suppliers.
PART 2: Synthesis and Mechanistic Insights
The synthesis of tetrahydropyran derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the heterocyclic ring.[3] The synthesis of Tetrahydro-2H-pyran-4-carbonitrile typically involves the introduction of the nitrile functionality onto a pre-existing tetrahydropyran ring or the cyclization of an acyclic precursor already containing the nitrile group.
Protocol 1: Synthesis via Nucleophilic Substitution
A common and straightforward method for the synthesis of Tetrahydro-2H-pyran-4-carbonitrile is the nucleophilic substitution of a suitable leaving group at the C4 position of a tetrahydropyran derivative with a cyanide salt.
Step-by-Step Methodology:
-
Starting Material: Tetrahydro-2H-pyran-4-ol is a common starting material. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.
-
Nucleophilic Substitution: The resulting tosylate or mesylate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction is typically heated to facilitate the substitution. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure Tetrahydro-2H-pyran-4-carbonitrile.
Causality Behind Experimental Choices:
-
Choice of Leaving Group: Tosylates and mesylates are excellent leaving groups, facilitating the SN2 reaction with the cyanide nucleophile.
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are ideal for SN2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
Temperature Control: Heating is necessary to overcome the activation energy of the reaction but must be controlled to prevent side reactions.
Workflow for Synthesis via Nucleophilic Substitution
Caption: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile.
PART 3: Reactivity and Applications in Drug Development
The nitrile group of Tetrahydro-2H-pyran-4-carbonitrile is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable intermediate in the synthesis of more complex molecules.
Key Chemical Transformations:
-
Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to introduce a basic nitrogen atom, which is often desirable in pharmaceutical compounds for improving solubility and for forming salts.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, Tetrahydro-2H-pyran-4-carboxylic acid. This transformation is useful for introducing an acidic functional group or for further derivatization.
-
Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after acidic work-up. This allows for the formation of new carbon-carbon bonds.
Role in Drug Discovery and Medicinal Chemistry
The tetrahydropyran motif is frequently incorporated into drug candidates to enhance their pharmacokinetic properties.[1] Tetrahydro-2H-pyran-4-carbonitrile serves as a building block for the synthesis of compounds with potential therapeutic activity. For instance, the aminomethyl derivative can be used to synthesize amides, sulfonamides, and other nitrogen-containing heterocycles that are common in drug molecules. The carboxylic acid derivative can be used in the synthesis of esters and amides, including those with biological targets. The tetrahydropyran ring itself often serves as a non-aromatic, metabolically stable replacement for a phenyl ring.
PART 4: The Elusive Tetrahydro-2H-pyran-2-carbonitrile
While Tetrahydro-2H-pyran-4-carbonitrile is a stable and well-documented compound, the 2-substituted isomer, Tetrahydro-2H-pyran-2-carbonitrile, is less common. This is likely due to the inherent instability of a cyano group at the anomeric position (C2). The C2 position is adjacent to the ring oxygen, making it an acetal-like carbon.
Potential Synthetic Routes and Challenges
The synthesis of Tetrahydro-2H-pyran-2-carbonitrile would likely involve the reaction of a 2-halo-tetrahydropyran with a cyanide salt. However, 2-halo-tetrahydropyrans are themselves reactive and can undergo elimination or other side reactions. An alternative approach could be the cyanohydrin formation from the corresponding lactol (2-hydroxytetrahydropyran), followed by dehydration.
Plausible Reaction Scheme:
Caption: Potential synthesis of the 2-carbonitrile isomer.
The product, if formed, would be a cyano acetal, which can be prone to hydrolysis back to the lactol, especially under acidic or basic conditions. This inherent instability likely contributes to its limited availability and documentation in the chemical literature.
PART 5: Safety and Handling
As with all nitrile-containing compounds, Tetrahydro-2H-pyran-4-carbonitrile should be handled with care in a well-ventilated fume hood.[4] Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile rubber is recommended), safety goggles, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mist.[6] Keep away from sources of ignition.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
First Aid:
Conclusion
Tetrahydro-2H-pyran-4-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its stable tetrahydropyran ring and reactive nitrile functionality provide a platform for the creation of a diverse range of more complex molecules with potential therapeutic applications. While the 2-carbonitrile isomer is less common due to its likely instability, the study of the tetrahydropyran carbonitrile scaffold, particularly the 4-isomer, continues to be an active area of research in the quest for new and improved pharmaceuticals.
References
- 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)-2-INDANECARBONITRILE - gsrs. (n.d.).
- SAFETY DATA SHEET. (2023, March 6).
- Material Safety Data Sheet - Pi Chemicals. (n.d.).
- HB-4290 - Safety Data Sheet. (2023, January 2).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Production method for tetrahydro-2h-pyran derivative. (2017, October 11). Google Patents.
- Tetrahydro-2H-pyran-4-carbonitrile | 4295-99-2 - Sigma-Aldrich. (n.d.).
- Aldrich 305863 - SAFETY DATA SHEET. (2024, September 7).
- Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16).
- 17224-04-3|2-((Tetrahydro-2H-pyran-2-yl)oxy)propanenitrile - BLDpharm. (n.d.).
- 2H-Pyran-2-one, tetrahydro- - the NIST WebBook. (n.d.).
- tetrahydro-2H-pyran - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
- Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006, August 29). ResearchGate.
- Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.).
- ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents - LOCKSS: Serve Content. (2008, September 25).
- Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. (n.d.).
- Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2) - Cheméo. (n.d.).
- CAS 2162-31-4 (2-(Tetrahydro-2H-pyran-2-yloxy)ethanol) - Building Block / BOC Sciences. (n.d.).
- Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed. (2010, December 15).
- Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... - ResearchGate. (n.d.).
- Application of 3-hydroxy-2H-pyran-2-one in Medicinal Chemistry - Benchchem. (n.d.).
- 2H-Pyran-2-one, tetrahydro- - the NIST WebBook. (n.d.).
- 2-(TETRAHYDRO-2H-PYRAN-2-YLOXY)-2-INDANECARBONITRILE - gsrs. (n.d.).
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Safety, Handling, and Storage of Tetrahydro-2H-pyran-2-carbonitrile: A Technical Guide
Part 1: Executive Summary & Core Directive
Tetrahydro-2H-pyran-2-carbonitrile (CAS: 5397-43-3) is a specialized chiral building block used frequently in the synthesis of bioactive scaffolds, particularly for androgen receptor antagonists and antitumor agents. While often treated as a generic organic intermediate, its specific structure—an
-
Peroxide Formation: Like all tetrahydropyrans, it is susceptible to auto-oxidation at the C6 position.
-
Hydrolytic Instability: The nitrile group at the anomeric (C2) position renders it chemically distinct from simple alkyl nitriles, creating a potential for Hydrogen Cyanide (HCN) release under acidic or metabolic conditions.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these risks and field-proven protocols for their mitigation.
Part 2: Chemical Identity & Physicochemical Properties[1]
Understanding the physical state and molecular weight is the first step in accurate dosing and risk assessment.
| Property | Data | Notes |
| Chemical Name | Tetrahydro-2H-pyran-2-carbonitrile | Also known as 2-Cyanotetrahydropyran |
| CAS Number | 5397-43-3 | Note: Do not confuse with the 4-isomer (CAS 4295-99-2) |
| Molecular Formula | C₆H₉NO | |
| Molecular Weight | 111.14 g/mol | |
| Physical State | Colorless to pale yellow liquid | |
| Boiling Point | ~70-72°C at 15 mmHg | Vacuum distillation recommended to avoid decomposition |
| Density | 1.01 g/mL | Denser than many common ether solvents |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc) | Limited water solubility; hydrolyzes slowly in water |
Part 3: Hazard Identification & Mechanistic Risk Assessment
The "Dual-Threat" Molecular Architecture
To safely handle this compound, one must understand why it degrades. The molecule contains two reactive centers that dictate its storage and handling requirements.
Figure 1: Mechanistic degradation pathways. The C6 position presents a physical hazard (explosion), while the C2 position presents a health hazard (toxicity).
Specific Hazards
-
Peroxide Former (Class B): Tetrahydropyran derivatives are Class B peroxide formers. They do not form peroxides as rapidly as isopropyl ether, but they do concentrate peroxides upon distillation. The C6 methylene group (adjacent to oxygen) is the site of auto-oxidation.
-
Cyanide Potential: The nitrile is attached to the anomeric carbon. In strong acids or under specific enzymatic cleavage, the hemiacetal bond can break, releasing the nitrile anion which protonates to form HCN. Never mix this compound with strong acids without a closed vent system.
-
Acute Toxicity: Rated as Acute Tox. 4 (Oral) . While not lethal in trace amounts, the potential for metabolic release of cyanide suggests it should be handled with the same rigor as more potent nitriles.
Part 4: Storage & Stability Protocols
Field experience dictates that "cool and dry" is insufficient for this compound. The following "Gold Standard" storage protocol is recommended to maximize shelf-life and safety.
The Inert Gas Requirement
Because of the peroxide risk, oxygen exclusion is mandatory .
-
Primary Storage: Store under an atmosphere of Argon or Nitrogen. Argon is preferred as it is heavier than air and provides a better blanket for liquids.
-
Container: Amber glass bottles with septum caps (Sure/Seal™ type) are ideal to allow syringe withdrawal without exposing the bulk liquid to air.
Temperature Control
-
Recommended: 2°C to 8°C (Refrigerated).
-
Reasoning: Lower temperatures significantly retard the rate of radical propagation (peroxide formation) and hydrolysis.
-
Warning: Do not freeze unless verified by the supplier, as phase changes can sometimes exclude inhibitors or crack containers.
Time-Sensitive Management
-
Testing Frequency: Test for peroxides every 6 months using semi-quantitative strips (e.g., Quantofix®).
-
Expiration: If peroxide levels exceed 100 ppm , the material must be treated or disposed of.[1][2][3] Do not distill material with >100 ppm peroxides.[1][2]
Part 5: Handling & Engineering Controls
Workflow Logic
Use the following decision tree to determine the necessary level of containment.
Figure 2: Risk-based decision logic for handling operations.
Personal Protective Equipment (PPE)
-
Gloves:
-
Splash Contact:Nitrile rubber (minimum 0.11 mm thickness). Change immediately upon contamination.
-
Prolonged Contact:Silver Shield® (Laminate) or Viton gloves are recommended for nitriles, as they offer superior permeation resistance compared to standard nitrile.
-
-
Respiratory: All operations must be conducted in a certified chemical fume hood. If work must be done outside a hood (not recommended), a full-face respirator with Type ABEK (Organic Vapor/Acid Gas) cartridges is required due to the potential for HCN evolution.
Reaction Safety
-
Quenching: When quenching reactions involving this compound, use basic oxidizing conditions (e.g., aqueous bleach/NaOH) if destruction of the nitrile is required. Avoid direct acidification of the reaction mixture until it is confirmed that the nitrile is fully consumed or stable.
Part 6: Emergency Response
Exposure Scenarios
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Suspect cyanide toxicity if the victim shows rapid breathing followed by gasping/convulsions.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin, as this may increase absorption.
-
Ingestion: Do NOT induce vomiting. Transport to a medical facility immediately.
Spill Management
-
Small Spills (<100 mL):
-
Evacuate the immediate area.
-
Don double nitrile gloves and a respirator.
-
Absorb with an inert material (Vermiculite or Sand). Do not use paper towels (combustible).
-
Place in a sealed container labeled "Hazardous Waste - Nitrile/Peroxide Former".
-
-
Large Spills: Evacuate the lab and call the HazMat team.
Fire Fighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Hazard: Combustion produces Carbon Oxides (COx) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.
Part 7: Waste Disposal
-
Segregation: Do not mix with acidic waste streams.
-
Labeling: Clearly label as "Organic Cyanide" and "Peroxide Former".
-
Destruction (Professional Use Only): Chemical oxidation using alkaline sodium hypochlorite (bleach) can convert the nitrile to a cyanate/carbonate, but this should only be performed by waste management professionals due to exothermicity.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79803, Tetrahydro-2H-pyran-2-carbonitrile. Retrieved from [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (General reference for Class B peroxide formers).
- Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for Cyanide. (Reference for potential metabolic hazards of nitriles).
Sources
Relationship between 2H-pyrans and their isomeric open-chain dienone forms
Topic: The Valence Tautomerism of 2H-Pyrans and Open-Chain Dienones: Mechanistic Control and Pharmacological Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists
Executive Summary
The reversible interconversion between 2H-pyrans and their isomeric open-chain dienones (1-oxatrienes) represents a fundamental class of pericyclic reactions with profound implications for molecular switching and drug delivery. This equilibrium is governed by
For the drug development professional, this system offers a unique "toggle switch": the closed pyran form is typically lipophilic and colorless, while the open dienone form is polar, colored (merocyanine-like), and possesses distinct reactive handles. This guide provides a rigorous analysis of the mechanistic underpinnings, synthetic protocols for stabilizing these fleeting heterocycles, and their application in photo-pharmacology.
Part 1: Mechanistic Underpinnings & Orbital Symmetry
The transformation connects a cyclic, non-aromatic ether (2H-pyran) with an acyclic conjugated carbonyl system (dienone/aldehyde).
The Electrocyclic Pathway
The reaction is a
-
Thermal Activation (
): Proceed via a Disrotatory mode. The terminal orbitals rotate in opposite directions to maintain orbital overlap. -
Photochemical Activation (
): Proceed via a Conrotatory mode. The terminal orbitals rotate in the same direction.[4]
In the ground state, the open-chain dienone is often the thermodynamic sink due to the relief of ring strain and the gain of conformational freedom, unless specific substituents (steric bulk) force the equilibrium toward the closed pyran.
Visualization of the Equilibrium
The following diagram illustrates the reversible valence tautomerism and the transition states involved.
Caption: Figure 1. The reversible 6π-electrocyclic equilibrium between 2H-pyran and dienone forms.[1][3] Note the photochemical vs. thermal selection rules.
Part 2: Structural Determinants of Stability
The "fleeting" nature of simple 2H-pyrans often frustrates isolation. Success requires precise manipulation of substituents to bias the equilibrium.
| Factor | Effect on Equilibrium | Mechanistic Rationale |
| Steric Bulk at C2 | Favors Closed (Pyran) | Bulky groups (e.g., t-Butyl, Phenyl) at the |
| Conjugation | Favors Open (Dienone) | Aryl substituents at the termini of the dienone extend the |
| Solvent Polarity | Favors Open (Dienone) | The open form often has significant charge separation (merocyanine character). Polar solvents stabilize this dipole.[1] |
| C5-Ester Groups | Favors Closed (Pyran) | Electron-withdrawing groups at C5 lower the HOMO energy of the pyran, reducing oxidative degradation and stabilizing the ring. |
Part 3: Synthetic & Analytical Workflows
Protocol: Knoevenagel Condensation / Electrocyclization Cascade
A robust method for generating substituted 2H-pyrans involves the condensation of
Step-by-Step Methodology:
-
Reagents: Mix 1.0 eq. of 1,3-dicarbonyl (e.g., dimedone) and 1.0 eq. of
-unsaturated aldehyde (e.g., cinnamaldehyde) in Toluene. -
Catalyst: Add 10 mol% Ethylenediamine diacetate (EDDA) or Piperidine/Acetic Acid.
-
Conditions: Reflux with a Dean-Stark trap to remove water (azeotropic distillation).
-
Mechanism: The initial Knoevenagel condensation forms an intermediate 1-oxatriene (dienone), which spontaneously undergoes thermal
electrocyclization to the 2H-pyran. -
Purification: Flash chromatography on neutral alumina (Silica can be too acidic, causing hydrolysis).
Caption: Figure 2. Synthetic cascade for accessing 2H-pyrans via Knoevenagel condensation.[1][3]
Spectroscopic Identification
Distinguishing the isomers is critical. The open form behaves like a ketone/alkene, while the closed form behaves like a cyclic ether.
| Feature | 2H-Pyran (Closed) | Dienone (Open) |
| UV-Vis Absorbance | UV Region (<300 nm) . Typically colorless. | Visible Region (>400 nm) .[5] Extended conjugation leads to yellow/orange/red color (Photochromism). |
| IR Spectroscopy | 1640-1660 cm | 1670-1690 cm |
Part 4: Applications in Drug Discovery (Photo-Pharmacology)
The 2H-pyran/dienone couple is a prime candidate for Photo-Pharmacology , where a drug's bioactivity is toggled by light.
Mechanism of Action:
-
Pharmacophore Masking: The 2H-pyran form is designed to be sterically compact and lipophilic, potentially allowing cell membrane permeation.
-
Activation: Upon UV irradiation, the ring opens to the dienone. This exposes a reactive carbonyl group or a specific geometry (Z/E isomerism) that fits a receptor binding pocket.
-
Reversibility: Thermal relaxation returns the molecule to the inactive pyran state, reducing systemic toxicity.
Case Study: Naphthopyrans While simple 2H-pyrans are unstable, benzo-fused derivatives (naphthopyrans) are the industry standard for photochromic lenses and are now being adapted for light-activated drug release . The open merocyanine form can act as a local pH modulator or a chelator for metal ions in biological micro-environments.
References
-
BenchChem. (2025).[1][6] Technical Support Center: Synthesis of 2H-Pyran Derivatives. Retrieved from
-
National Institutes of Health (PMC). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from
-
MDPI Molecules. (2019). Recent Advances in the Synthesis of 2H-Pyrans.[2][3][7][8] Retrieved from
-
Wikipedia. Woodward–Hoffmann rules.[9] Retrieved from
-
Royal Society of Chemistry. Ring opening of 2H-pyrans promoted by organometallic reagents.[10] Retrieved from
-
ACS Publications. Photochromism of 2H-Naphtho[1,2-b]pyrans: A Spectroscopic Investigation.[5] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.rsc.org [pubs.rsc.org]
Introduction to cyanohydrins as functional groups in organic compounds
Cyanohydrins: Synthetic Versatility and Pharmacological Significance
Executive Summary
Cyanohydrins (
For the drug development professional, cyanohydrins are not merely intermediates; they are "privileged structures." They function as precursors to
Fundamental Chemistry & Mechanistic Insight
The formation of a cyanohydrin is a reversible nucleophilic addition.[1][2] The equilibrium constant (
-
Electronic Effects: Electron-withdrawing groups on the carbonyl carbon enhance electrophilicity, shifting the equilibrium toward the cyanohydrin.
-
Steric Effects: Bulky ketones often suffer from unfavorable equilibrium positions due to 1,3-diaxial interactions in the tetrahedral product.
Mechanism of Formation
The reaction proceeds via the attack of the cyanide anion (nucleophile) on the carbonyl carbon (electrophile), forming an alkoxide intermediate which is subsequently protonated.[1][4]
Figure 1: General mechanism of cyanohydrin formation. Note the reversibility, particularly under basic conditions.
Advanced Synthetic Methodologies
In pharmaceutical synthesis, racemic mixtures are rarely acceptable. Therefore, modern protocols focus on Enantioselective Cyanosilylation or Biocatalysis .
A. Chemical Catalysis (The TMSCN Route)
Trimethylsilyl cyanide (TMSCN) is the preferred reagent over HCN gas due to safety and ease of handling.
-
Catalysts: Chiral Salen-Titanium complexes or bifunctional thioureas.
-
Mechanism: The catalyst activates the carbonyl via hydrogen bonding (thiourea) or Lewis acidity (Titanium), while simultaneously directing the cyanide attack to a specific face of the molecule.
B. Biocatalysis (Hydroxynitrile Lyases - HNLs)
Enzymes such as HbHNL (from Hevea brasiliensis) or PaHNL (from Prunus amygdalus) offer exquisite enantiocontrol.[3][5]
-
Advantage: Runs in biphasic systems (buffer/organic solvent), protecting the enzyme while solvating the substrate.[6]
-
Selectivity: HbHNL typically yields (S)-cyanohydrins, while PaHNL yields (R)-cyanohydrins.
Comparative Analysis of Methods
| Feature | Traditional (NaCN/HCN) | TMSCN + Chiral Catalyst | Biocatalytic (HNLs) |
| Enantioselectivity | Racemic (0% ee) | High (85-99% ee) | Excellent (>98% ee) |
| Substrate Scope | Broad | Broad (Aldehydes & Ketones) | Enzyme-specific |
| Safety Profile | High Risk (HCN gas) | Moderate (TMSCN is toxic but liquid) | High (Aqueous buffers) |
| Scalability | High | High (Catalyst cost is factor) | Moderate (Enzyme stability) |
Reactivity & Divergent Synthesis
Cyanohydrins are "chemical chameleons." Once synthesized, they can be transformed into a variety of high-value pharmacophores.
Figure 2: Divergent synthetic pathways starting from the cyanohydrin scaffold.
Key Transformations:
-
Pinner Reaction/Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding
-hydroxy acids (AHAs). -
Reduction: Lithium Aluminum Hydride (LAH) reduction yields
-amino alcohols, the core structure of adrenergic blockers (e.g., Propranolol). -
Ritter Reaction: Treatment with strong acid and a carbocation source converts the nitrile to an amide.
Experimental Protocol: Enantioselective Cyanosilylation
Objective: Synthesis of (R)-Mandelonitrile derivative via Chiral Thiourea Catalysis. Safety Level: High (Cyanide Hazard). Work in a fume hood.
Reagents:
-
Benzaldehyde (1.0 eq)
-
TMSCN (1.2 eq) - Handle with extreme care
-
Chiral Thiourea Catalyst (5 mol%)[6]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quenching Agent: Sat. NaHCO3 + Bleach (sodium hypochlorite)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under Argon atmosphere.
-
Charging: Add the Chiral Thiourea Catalyst (5 mol%) and anhydrous DCM (0.2 M concentration relative to aldehyde).
-
Substrate Addition: Add Benzaldehyde (1.0 mmol) via syringe. Stir for 5 minutes to allow catalyst-substrate binding (H-bonding activation).
-
Cyanide Addition: Cool the mixture to -78°C (dry ice/acetone bath) to maximize enantioselectivity. Add TMSCN (1.2 mmol) dropwise over 10 minutes.
-
Note: Slow addition prevents local "hotspots" of concentration that could lead to background racemic reaction.
-
-
Reaction Monitoring: Stir at -78°C for 4-6 hours. Monitor by TLC (Target: disappearance of aldehyde).
-
Self-Validation: If conversion is <50% after 6 hours, warm to -40°C.
-
-
Workup (Critical for Safety):
-
Dilute with cold ether.
-
Quench: Pour reaction mixture into a beaker containing sat. NaHCO3.
-
Destruction of Excess Cyanide: Add 10% bleach solution to the aqueous phase to oxidize residual cyanide to cyanate (OCN-).
-
-
Purification: Extract with ether (3x), dry over MgSO4, concentrate in vacuo. Purify via flash column chromatography on silica gel.
Pharmaceutical Significance
A. Drug Intermediates
Cyanohydrins are the immediate precursors to the "clopidogrel" class of anti-platelet agents. The synthesis involves the formation of a chlorophenyl-cyanohydrin followed by Pinner synthesis to the ester.
B. Protease Inhibitors
In medicinal chemistry, the nitrile group in cyanohydrins can form a reversible covalent bond with the active site serine or cysteine of proteases (e.g., Cathepsin K or Viral 3C proteases ).
-
Mechanism: The nucleophilic sulfur/oxygen of the enzyme attacks the nitrile carbon, forming an imidate adduct that halts viral replication.
References
-
North, M. (2003).[7] "Sustainable catalysis for the synthesis of cyanohydrins." Organic & Biomolecular Chemistry.
-
Griengl, H., et al. (2004).[3] "Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts." Food Technology and Biotechnology.
-
Jacobsen, E. N., et al. (2005).[7] "Highly Enantioselective Catalytic Cyanosilylation of Ketones." Journal of the American Chemical Society.[8]
-
Centers for Disease Control (CDC). (2023). "Emergency Response Safety: Cyanide." NIOSH Guide.
-
Shang, L., et al. (2015). "Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease."[9] Journal of Medicinal Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview [jove.com]
- 3. The Use of Hydroxynitrile Lyases (HNLs) for Stereospecific Synthesis of Esters, Alcohols, and Acids[v1] | Preprints.org [preprints.org]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Significance of Pyranopyrimidine Analogs: A Technical Whitepaper
Executive Summary
The pyranopyrimidine scaffold—a 6+6 fused bicyclic system merging pyran and pyrimidine rings—has emerged as a "privileged structure" in modern medicinal chemistry.[1][2] Unlike classical nitrogen heterocycles, this moiety offers a unique electronic profile due to the oxygen-nitrogen interplay, facilitating diverse non-covalent interactions with biological targets. This guide dissects the pharmacological utility of these analogs, specifically focusing on their role as EGFR tyrosine kinase inhibitors in oncology and DNA gyrase inhibitors in antimicrobial resistance. We provide actionable synthesis protocols, validated assay methodologies, and structural optimization strategies.
Chemical Architecture & Synthesis
The pyranopyrimidine core exists in several isomeric forms, with 5H-pyrano[2,3-d]pyrimidine being the most pharmacologically relevant due to its structural congruence with the purine ring system of ATP.
Green Synthesis Protocol (One-Pot Multicomponent)
To ensure high throughput and environmental compliance, we utilize a catalyst-free or ionic-liquid-catalyzed approach.[2]
Reaction Scheme:
Aldehyde (
Validated Protocol:
-
Reagents: Equimolar amounts (1.0 mmol) of aryl aldehyde, malononitrile, and barbituric acid.
-
Solvent/Catalyst: 5 mL of Ethanol:Water (1:1) with 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) or [Bmim]HSO4 ionic liquid.
-
Condition: Reflux at 80°C for 2-4 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
-
Purification: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol.
-
Validation: Yields typically >85%. Purity confirmed via melting point and
H-NMR (singlet at 8.2-8.5 ppm for the pyrimidine proton).
Therapeutic Applications & Mechanism of Action[2][3]
Oncology: EGFR and CDK Inhibition
Pyranopyrimidines function as ATP-competitive inhibitors. They dock into the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor) , particularly targeting mutants (T790M, L858R) resistant to first-generation inhibitors.
-
Mechanism: The N1 and N3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR). The fused pyran ring orients hydrophobic substituents into the specificity pocket.
-
Downstream Effect: Inhibition blocks autophosphorylation, arresting the RAS-RAF-MEK-ERK pathway, leading to G2/M cell cycle arrest and apoptosis (increased Bax/Bcl-2 ratio).
Antimicrobial: DNA Gyrase Inhibition
In bacterial models (S. aureus, E. coli), these analogs inhibit DNA gyrase (subunit B) , an enzyme essential for DNA supercoiling.
-
Selectivity: High affinity for bacterial gyrase with low toxicity toward human topoisomerases.
-
Efflux Pump Inhibition: Certain analogs (e.g., pyranopyridines) inhibit the AcrAB-TolC efflux pump, restoring sensitivity to fluoroquinolones in resistant Gram-negative strains.
Structure-Activity Relationship (SAR)[4][5]
The biological potency is strictly governed by substitutions at the C2, C4, C5, and C7 positions.
SAR Visualization
Figure 1: Structural optimization map for pyranopyrimidine analogs highlighting critical substitution points for biological activity.
Experimental Protocols
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC
Self-Validating Workflow:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (serial dilutions 0.1 - 100
M).-
Positive Control:[1] Doxorubicin or Erlotinib.
-
Negative Control: 0.1% DMSO (Vehicle).
-
Blank: Media only (no cells).
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add 20
L MTT (5 mg/mL). Incubate 4h. Remove media, add 100 L DMSO to dissolve formazan. -
Readout: Measure Absorbance at 570 nm.
-
Calculation:
. -
Integrity Check: The Z-factor must be
for the assay to be considered statistically valid.
Molecular Docking Workflow
Objective: Predict binding mode and affinity (kcal/mol).
-
Protein Prep: Retrieve PDB structure (e.g., EGFR: 1M17 or 4HJO ). Remove water/co-factors. Add polar hydrogens.
-
Ligand Prep: Generate 3D conformers of pyranopyrimidine. Minimize energy (MMFF94 force field).
-
Grid Generation: Center grid box on the co-crystallized ligand (ATP binding site).
-
Docking: Run rigid-receptor/flexible-ligand docking (e.g., AutoDock Vina or GLIDE).
-
Scoring: Filter poses by binding energy (Target
kcal/mol) and RMSD ( Å).
Data Summary: Comparative Potency
| Compound ID | R-Group (C4) | X-Group (C2) | IC | IC | Target Affinity |
| PP-01 | Phenyl | -OH | 25.4 | 28.1 | Moderate |
| PP-05 | 4-Cl-Phenyl | -SH | 8.2 | 9.5 | High |
| PP-12 | 4-NO | -NH | 2.1 | 3.4 | Very High |
| Doxorubicin | - | - | 1.8 | 2.5 | Reference |
Table 1: Effect of electron-withdrawing groups (EWG) on cytotoxicity. Note that PP-12 approaches the potency of the standard drug.
Pathway Visualization
EGFR Signaling Inhibition
Figure 2: Mechanism of Action. Pyranopyrimidines competitively bind to the EGFR ATP-pocket, halting the phosphorylation cascade and inducing apoptosis.
References
-
Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances. (2021). Link
-
Pyranopyrimidine: A promising scaffold with various biological activities. International Journal of Pharmaceutical Research and Applications. (2023). Link
-
Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. ACS Infectious Diseases. (2016). Link
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology. (2022). Link
-
Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry. (2020).[3] Link
Sources
Synthesis of Tetrahydro-2H-pyran-2-carbonitrile: A Detailed Guide for Researchers
An in-depth exploration of synthetic strategies, providing researchers and drug development professionals with detailed protocols, mechanistic insights, and comparative analysis for the preparation of Tetrahydro-2H-pyran-2-carbonitrile.
The tetrahydropyran ring is a privileged scaffold in a multitude of natural products and pharmaceutical agents. The introduction of a nitrile group at the anomeric C2 position furnishes Tetrahydro-2H-pyran-2-carbonitrile, a versatile building block for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and a critical analysis of each method's underlying principles.
I. Strategic Approaches to the Synthesis of Tetrahydro-2H-pyran-2-carbonitrile
The synthesis of Tetrahydro-2H-pyran-2-carbonitrile can be broadly categorized into three main strategies, each with its own set of advantages and considerations:
-
Nucleophilic Substitution of 2-Halo-tetrahydropyrans: This classical approach relies on the displacement of a halide at the anomeric position with a cyanide nucleophile.
-
Anomeric Cyanation of Tetrahydropyran Derivatives: This method involves the direct introduction of a cyano group at the C2 position of a tetrahydropyran ring bearing a suitable leaving group, such as an acetate.
-
Radical C-H Cyanation of Tetrahydropyran: A more modern approach that involves the direct functionalization of the C-H bond at the anomeric center, often through photoredox catalysis.
This guide will delve into the practical execution of each of these strategies, providing detailed protocols and elucidating the key factors that govern their success.
II. Comparative Analysis of Synthetic Protocols
To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key parameters for each method.
| Synthetic Strategy | Starting Material | Key Reagents | Typical Yield (%) | Stereoselectivity | Key Advantages | Key Considerations |
| Nucleophilic Substitution | 2-Bromotetrahydropyran | Metal cyanides (CuCN, AgCN) | 12-40% | Mixture of anomers | Readily available starting material. | Low to moderate yields, use of toxic metal cyanides. |
| Anomeric Cyanation | 2-Acetoxytetrahydropyran | TMSCN, Lewis Acid (e.g., BF₃·OEt₂) | 70-90% | Can be controlled by catalyst and conditions. | High yields, potential for stereocontrol. | Requires preparation of the activated anomeric substrate. |
| Radical C-H Cyanation | Tetrahydropyran | Photocatalyst, TsCN | 60-80% | Generally not stereoselective. | Direct C-H functionalization, avoids pre-functionalization. | Requires specialized photochemical equipment. |
III. Detailed Application Notes and Protocols
A. Protocol 1: Synthesis via Nucleophilic Substitution of 2-Bromotetrahydropyran
This method represents a traditional and straightforward approach to Tetrahydro-2H-pyran-2-carbonitrile, proceeding through the metathesis of 2-bromotetrahydropyran with a metal cyanide.
Causality Behind Experimental Choices:
The choice of the metal cyanide is critical in this reaction. While potassium cyanide is generally unreactive, copper(I) cyanide and silver cyanide have shown efficacy. The higher reactivity of these metal cyanides is attributed to the covalent character of the metal-cyanide bond, which facilitates the nucleophilic attack of the cyanide ion on the electrophilic anomeric carbon of 2-bromotetrahydropyran. The reaction is typically performed in a non-polar solvent like toluene to facilitate the dissolution of the organic substrate. The reaction temperature is kept moderate (20-30°C) as higher temperatures can lead to decomposition and the formation of byproducts.
Experimental Protocol:
-
Preparation of 2-Bromotetrahydropyran: This starting material can be prepared from 3,4-dihydro-2H-pyran and HBr.
-
Cyanation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromotetrahydropyran (1.0 eq) in toluene.
-
Add copper(I) cyanide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-30°C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the insoluble copper salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Tetrahydro-2H-pyran-2-carbonitrile.
-
B. Protocol 2: Synthesis via Anomeric Cyanation of 2-Acetoxytetrahydropyran
This protocol describes a highly efficient method for the synthesis of Tetrahydro-2H-pyran-2-carbonitrile through the Lewis acid-catalyzed reaction of an anomeric acetate with trimethylsilyl cyanide (TMSCN).
Causality Behind Experimental Choices:
The anomeric acetate serves as a good leaving group upon activation by a Lewis acid. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly employed to activate the anomeric position, facilitating the formation of an oxocarbenium ion intermediate.[1][2][3] Trimethylsilyl cyanide (TMSCN) is a versatile and less hazardous cyanide source compared to inorganic cyanides.[4][5] The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid, solvent, and temperature, with the formation of either the axial or equatorial nitrile being favored.[2]
Experimental Protocol:
-
Preparation of 2-Acetoxytetrahydropyran: This can be synthesized from the corresponding hemiacetal by acetylation.
-
Anomeric Cyanation:
-
To a solution of 2-acetoxytetrahydropyran (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add trimethylsilyl cyanide (TMSCN, 1.5 eq).
-
Slowly add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 1.2 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield Tetrahydro-2H-pyran-2-carbonitrile.
-
C. Protocol 3: Synthesis via Radical C-H Cyanation of Tetrahydropyran
This modern approach utilizes photoredox catalysis to directly functionalize the C-H bond at the anomeric position of tetrahydropyran, offering a more atom-economical route.[6][7]
Causality Behind Experimental Choices:
This method relies on the generation of a radical at the C2 position of the tetrahydropyran ring. An organic photocatalyst, such as an acridinium salt, is excited by visible light and then oxidizes the tetrahydropyran to its radical cation.[6][7] Subsequent deprotonation generates the key α-oxy radical intermediate. This radical then reacts with an electrophilic cyanating agent, such as tosyl cyanide (TsCN), in a radical addition-elimination process to form the desired C-CN bond.[8][9] The use of a phosphate base is crucial to facilitate the deprotonation of the radical cation. Dichloromethane is often used as the solvent due to its transparency to visible light and its ability to dissolve the reactants.
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine tetrahydropyran (1.0 eq), an acridinium photocatalyst (e.g., Mes-Acr-Ph⁺ BF₄⁻, 1-5 mol%), tosyl cyanide (TsCN, 1.5-2.0 eq), and a phosphate base (e.g., K₂HPO₄, 2.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm) at room temperature.
-
Stir the reaction mixture vigorously during irradiation.
-
Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate Tetrahydro-2H-pyran-2-carbonitrile.
-
IV. Visualization of Reaction Mechanisms
To further elucidate the chemical transformations described, the following diagrams illustrate the proposed reaction mechanisms.
A. Anomeric Cyanation Mechanism
Caption: Proposed mechanism for Lewis acid-catalyzed anomeric cyanation.
B. Radical C-H Cyanation Mechanism
Caption: Proposed mechanism for photocatalytic radical C-H cyanation.
V. References
-
Inoue, H., Hoshikawa, T., & Kamijo, S. (2011). Photochemically Induced Radical Transformation of C(sp3)−H Bonds to C(sp3)−CN Bonds. Organic Letters, 13(21), 5928–5931. [Link][6]
-
Hong, K., Lee, S., & Hong, S. H. (2021). Direct C(sp3)−H Cyanation Enabled by a Highly Active Decatungstate Photocatalyst. Organic Letters, 23(14), 5501–5505. [Link][6][7]
-
Zelinski, R., & Yorka, K. (1957). Preparation of 2-Cyanotetrahydropyran. The Journal of Organic Chemistry, 22(11), 1479-1480.
-
Kim, D., & Chang, S. (2015). Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Organic Letters, 17(3), 660–663. [Link][7][10][11][12]
-
Olier, C., Kaafarani, M., Gastaldi, S., & Bertrand, M. P. (2010). Tetrahydropyran synthesis. Tetrahedron, 66(3), 413-445.
-
Pawar, A. B., & Chang, S. (2015). Cobalt-catalyzed C-H cyanation of (hetero)arenes and 6-arylpurines with N-cyanosuccinimide as a new cyanating agent. Organic letters, 17(3), 660-663. [Link][7][10][11][12][13]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375.
-
Xia, A., & Xia, W. (2020). Water-Mediated Radical C−H Tosylation of Alkenes with Tosyl Cyanide. The Journal of Organic Chemistry, 85(15), 9986–9994. [Link][14]
-
Floreancig, P. E. (2011). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of Chemical Research, 44(5), 346–355. [Link][15]
-
White, M. C. (2012). If C–H Bonds Could Talk – Selective C–H Bond Oxidation. Science, 335(6070), 807–809. [Link][16]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link][17]
-
Kamijo, S., Hoshikawa, T., & Inoue, M. (2013). Photo-induced radical transformations of tosyl cyanide. Organic & Biomolecular Chemistry, 11(34), 5576-5585. [Link][8][9]
-
Knochel, P., & Cahiez, G. (2004). Toluenesulfonyl Cyanide (TsCN). Synlett, 2004(12), 2279-2280.[9]
-
MacMillan, D. W. C. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(42), 14899–14902. [Link][18]
-
Wu, J. (2024). Branch-Selective Cyanation of Alkenes Through Photoinduced Traceless Functional Group Translocation. CCS Chemistry. [Link][19]
-
Li, J. (2021). GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. The Journal of Organic Chemistry, 86(17), 12136–12144. [Link][13]
-
Gupta, A., & Singh, J. (2022). Cyanation: a photochemical approach and applications in organic synthesis. RSC Advances, 12(43), 28203-28224. [Link][12][16]
-
Fairbanks, A. J. (2014). A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. The Journal of organic chemistry, 79(13), 5913–5933. [Link][1][20]
-
Demchenko, A. V. (2015). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemical reviews, 115(1), 544–595. [Link][1]
-
Bennett, C. S. (2014). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. Topics in Current Chemistry, 354, 1-48. [Link][3]
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link][21][22]
-
Wang, J. (2019). Enantioselective cyanation via radical-mediated C−C single bond cleavage for synthesis of chiral dinitriles. Nature Communications, 10(1), 5403. [Link][23][24]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2653–2667. [Link][4][25]
-
Shibasaki, M., & Kanai, M. (2005). Dual Lewis acid-Lewis base activation in enantioselective cyanation of aldehydes using acetyl cyanide and cyanoformate as cyanide sources. Journal of the American Chemical Society, 127(33), 11592–11593. [Link][26]
-
Kappe, C. O. (2018). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Letters, 20(24), 7941–7945. [Link][3][5]
-
Wang, D. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 2–5. [Link][27]
-
Janecka, A. (2018). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 23(10), 2636. [Link][24][28]
-
Rodriguez, J. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link][20][22][26][29]
-
Leadbeater, N. E. (2006). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 62(49), 11449-11454. [Link][30]
-
Baran, P. S. (2017). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition, 56(8), 2159–2163. [Link][8][31]
-
Lecomte, M., & Rombouts, F. (2021). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)–H Cyanation. Angewandte Chemie International Edition, 60(28), 15336-15341. [Link][32]
-
Amarante, G. W. (2022). recent advances in cyanation reactions. Química Nova, 45(6), 712-727. [Link][33]
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- 2. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. pr.ibs.re.kr [pr.ibs.re.kr]
- 8. Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Cobalt-catalyzed C-H cyanation of (hetero)arenes and 6-arylpurines with N-cyanosuccinimide as a new cyanating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. chinesechemsoc.org [chinesechemsoc.org]
- 20. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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- 23. Stereoselective trimethylsilylation of α- and β-galactopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. scielo.br [scielo.br]
Application Note: Advanced Strategies for Cyanohydrin Synthesis
Abstract
Cyanohydrins are pivotal chiral building blocks in the synthesis of
Part 1: Mechanistic Fundamentals
The Lapworth Mechanism
The formation of cyanohydrins is a classic reversible nucleophilic addition, first elucidated by Arthur Lapworth in 1903.[1][2] Understanding the kinetics and thermodynamics of this mechanism is the prerequisite for high-yield synthesis.
Key Mechanistic Insights:
-
The Active Nucleophile: The reaction requires the cyanide ion (
), not hydrocyanic acid ( ). Therefore, the reaction rate is pH-dependent. At low pH, is negligible; at very high pH, the carbonyl may undergo competing aldol condensation or Cannizzaro reactions. -
Reversibility & Equilibrium:
-
Aldehydes: Equilibrium generally favors the cyanohydrin (
). -
Ketones: Equilibrium is often unfavorable (
) due to steric hindrance and the loss of stabilization energy from the ketone carbonyl.
-
-
Thermodynamic Control: To drive the reaction with ketones, one must remove the product from the equilibrium (e.g., phase transfer, precipitation) or use a "masked" cyanide source like TMSCN.
Mechanistic Visualization
The following diagram illustrates the reversible addition and the critical role of pH in maintaining the active nucleophile concentration.
Part 2: Synthetic Strategies & Decision Matrix
Choosing the correct protocol depends heavily on the substrate (aldehyde vs. ketone) and the requirement for stereochemistry.
| Feature | Protocol A: Traditional (Aq/Org) | Protocol B: Silyl Cyanation (TMSCN) | Protocol C: Biocatalytic (HNL) |
| Reagent | NaCN / KCN + Acid | TMSCN (Trimethylsilyl cyanide) | HCN / Citrate Buffer |
| Catalyst | Base / Buffer | Lewis Acid (ZnI₂, AlCl₃) | Hydroxynitrile Lyase (HNL) |
| Solvent | Water/Alcohol/Ether | DCM / THF (Anhydrous) | MTBE / Buffer (Biphasic) |
| Product | Free Cyanohydrin | Silyl Ether (Protected) | Chiral Cyanohydrin |
| Best For | Aldehydes, Simple Ketones | Hindered Ketones, Moisture Sensitive | Enantiopure Pharma Intermediates |
| Safety | High Risk (HCN Gas) | Moderate (TMSCN is toxic but liquid) | High Risk (HCN Gas) |
Part 3: Experimental Protocols
Protocol A: Buffered Aqueous/Organic Synthesis (Standard)
Best for unhindered aldehydes where racemic product is acceptable.
Reagents:
-
Substrate (10 mmol)
-
KCN (12 mmol, 1.2 equiv)
-
Saturated NaHSO₃ (Sodium Bisulfite) solution
-
Solvent: Water/Ethanol or Water/THF
Workflow:
-
Preparation: Dissolve the aldehyde in a minimum amount of Ethanol/THF.
-
Bisulfite Adduct (Optional but Recommended): Add saturated NaHSO₃ to form the bisulfite adduct. This purifies the aldehyde and increases solubility.
-
Cyanide Addition: Cool the solution to 0°C. Add the KCN solution dropwise.
-
Expert Insight: The reaction generates the cyanohydrin and releases Na₂SO₃. This method avoids the direct handling of free HCN gas compared to acidifying KCN directly.
-
-
Workup: Stir for 1-2 hours. Extract with ether. Wash organic layer with dilute acid (0.1 M HCl) to remove residual cyanide, then brine.
-
Validation: Check IR for nitrile peak (~2250 cm⁻¹) and disappearance of carbonyl (~1700 cm⁻¹).
Protocol B: Lewis Acid Catalyzed TMSCN Addition
Best for thermodynamic control of ketones. The formation of the silyl ether bond prevents the reverse reaction.
Reagents:
-
Ketone Substrate (10 mmol)
-
TMSCN (12 mmol)
-
Catalyst: Zinc Iodide (ZnI₂, 0.1 mmol, 1 mol%)
-
Solvent: Anhydrous DCM
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Mixing: Add ZnI₂ (solid) and the ketone to the flask. Add DCM via syringe.
-
Addition: Add TMSCN dropwise via syringe at room temperature.
-
Expert Insight: The reaction is often exothermic. ZnI₂ acts by coordinating to the carbonyl oxygen, increasing electrophilicity. The resulting product is the O-trimethylsilyl cyanohydrin.
-
-
Desilylation (If required): To obtain the free cyanohydrin, treat the product with 3M HCl in THF.
-
Caution: This step regenerates HCN if the equilibrium reverses; perform in a fume hood.
-
Protocol C: Biocatalytic Asymmetric Synthesis
Best for high-value chiral intermediates.
Reagents:
-
Hydroxynitrile Lyase (HNL) - Source depends on desired enantiomer (e.g., Prunus amygdalus for R-form, Hevea brasiliensis for S-form).
-
HCN source (generated ex situ or using KCN/Acid in buffer).
Workflow (Biphasic System):
-
Phase 1 (Aqueous): Dissolve enzyme in Citrate buffer (pH 5.5).
-
Expert Insight: Low pH (3.5–5.5) is critical to suppress the background "chemical" reaction (racemic) while maintaining enzyme activity.
-
-
Phase 2 (Organic): Dissolve substrate in MTBE (Methyl tert-butyl ether).
-
Reaction: Mix phases vigorously. Add HCN source.
-
Separation: The product partitions into the organic phase, protecting it from hydrolysis.
Part 4: Safety & Waste Management (Critical)
Working with cyanide requires a "Zero Error" mindset.
-
Engineering Controls: All work must be performed in a certified fume hood.
-
Detection: A portable HCN detector must be active near the sash.
-
No Acids: Never store or use strong acids near cyanide salts unless part of a controlled, closed protocol.
-
Waste Disposal (The "Bleach Method"):
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ketones) | Unfavorable Equilibrium | Switch to Protocol B (TMSCN) to trap the product kinetically. |
| Racemization (HNL) | High pH | Lower buffer pH to < 5.0 to stop the spontaneous chemical background reaction. |
| No Reaction (TMSCN) | Wet Solvent / Old Catalyst | ZnI₂ is hygroscopic. Flame dry glassware and use fresh catalyst. |
| "Bitter Almond" Smell | DANGER: HCN LEAK | Evacuate immediately. Do not rely on smell (40% of population cannot smell HCN). |
Part 6: Workflow Visualization
The following decision tree assists in selecting the optimal synthetic route.
References
-
Lapworth, A. (1903). "Reactions involving the addition of hydrogen cyanide to carbon compounds."[1][2][7] Journal of the Chemical Society, Transactions.
-
Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications."[8][9] Chemical Reviews.
-
North, M. (2003). "Catalytic Asymmetric Cyanohydrin Synthesis." Tetrahedron: Asymmetry.
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." United States Department of Labor.
-
Kurono, N., & Ohkuma, T. (2011). "Cyanation of Ketones with Trimethylsilyl Cyanide." ACS Catalysis.
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
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- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
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- 9. pubs.acs.org [pubs.acs.org]
Use of Tetrahydro-2h-pyran-2-carbonitrile as a building block in organic synthesis
[1]
Executive Summary
Tetrahydro-2H-pyran-2-carbonitrile (THP-CN) serves as a specialized heterocyclic building block, offering a unique entry point for introducing the tetrahydropyran (THP) pharmacophore into drug candidates.[1] Unlike simple THP ethers, the 2-cyano functionality activates the anomeric position, allowing for both nucleophilic displacement and electrophilic functionalization. This guide details the strategic use of THP-CN for constructing quaternary anomeric centers, accessing THP-based amino acids, and synthesizing ketone scaffolds common in SGLT2 inhibitors and other metabolic disease targets.
Chemical Identity & Stereoelectronic Properties
The reactivity of THP-CN is governed by the anomeric effect .[1] The nitrile group at the C2 position possesses a strong preference for the axial orientation. This stereoelectronic effect (
| Property | Value | Relevance |
| Boiling Point | 72-74°C (15 mmHg) | Volatile; requires careful concentration.[1] |
| Density | 1.02 g/mL | Denser than common ethereal solvents.[1] |
| pKa ( | ~31 (DMSO) | Deprotonation requires strong bases (LDA, LiTMP).[1] |
| Anomeric Preference | Axial | Dictates diastereoselectivity in alkylations.[1] |
Strategic Reaction Map
The following diagram illustrates the divergent synthetic pathways accessible from the THP-CN core.
Figure 1: Divergent synthetic utility of the THP-CN building block.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of Tetrahydro-2H-pyran-2-carbonitrile
Rationale: While commercially available, in-house synthesis from 3,4-dihydro-2H-pyran (DHP) is often required for scale-up or isotopic labeling.[1] The use of TMSCN avoids the handling of gaseous HCN.
Reagents:
-
Trimethylsilyl cyanide (TMSCN) [1.2 equiv][1]
-
Boron trifluoride diethyl etherate (BF
OEt ) [0.1 equiv][1] -
Dichloromethane (DCM) [Anhydrous][1]
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with DHP (100 mmol) and anhydrous DCM (200 mL).
-
Addition: Cool the solution to 0°C. Add TMSCN (120 mmol) dropwise via syringe.
-
Catalysis: Add BF
OEt (10 mmol) slowly. Caution: Exothermic.[1] -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.
-
Quench: Pour the mixture into saturated aqueous NaHCO
(100 mL). Vigorous bubbling may occur.[1] -
Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] Dry combined organics over MgSO
.[1] -
Purification: Concentrate in vacuo. Purify via vacuum distillation (bp 72°C @ 15 mmHg) to obtain the title compound as a colorless oil.[1]
Protocol B: Anomeric -Alkylation (Quaternary Center Formation)
Rationale: The proton at C2 is sufficiently acidic to be removed by bulky lithium bases.[1] This reaction is critical for creating quaternary centers found in complex natural products and preventing metabolic oxidation at the
Reagents:
-
Tetrahydro-2H-pyran-2-carbonitrile [1.0 equiv][1]
-
Lithium Diisopropylamide (LDA) [1.1 equiv, 2.0 M in THF/heptane]
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) [1.2 equiv]
Workflow Diagram:
Figure 2: Stepwise lithiation and trapping logic.
Procedure:
-
Deprotonation: Cool a solution of THP-CN (10 mmol) in THF (50 mL) to -78°C.
-
Base Addition: Add LDA (11 mmol) dropwise over 10 minutes. The solution often turns yellow/orange, indicating anion formation. Stir for 45 minutes at -78°C.
-
Electrophile Trap: Add the alkyl halide (12 mmol) neat or in minimal THF.
-
Warming: Allow the reaction to warm slowly to RT over 4 hours.
-
Workup: Quench with saturated NH
Cl. Extract with Et O.[1] -
Outcome: The product is usually the axial nitrile (equatorial alkyl group) due to the thermodynamic preference of the nitrile for the axial position (anomeric effect), though kinetic quenching can vary this ratio.
Protocol C: Synthesis of (Tetrahydro-2H-pyran-2-yl)methanamine
Rationale: Reduction of the nitrile yields the primary amine, a bioisostere for cyclohexylmethylamine and a precursor to THP-glycine analogs.
Reagents:
-
THP-CN [1.0 equiv][1]
-
Lithium Aluminum Hydride (LAH) [2.0 equiv][1]
-
Diethyl Ether (Et
O) [Anhydrous][1]
Procedure:
-
Slurry Preparation: Suspend LAH (20 mmol) in Et
O (50 mL) at 0°C under Argon. -
Addition: Add THP-CN (10 mmol) in Et
O (10 mL) dropwise to control hydrogen evolution. -
Reflux: Warm to RT, then reflux for 3 hours to ensure complete reduction of the intermediate imine.
-
Fieser Quench: Cool to 0°C. Add sequentially: 0.8 mL H
O, 0.8 mL 15% NaOH, 2.4 mL H O. -
Filtration: Stir until a white granular precipitate forms. Filter through Celite.[1]
-
Isolation: Dry filtrate (Na
SO ) and concentrate. The amine is often used directly without column chromatography to avoid streaking.[1]
Application Data: Comparative Electrophile Efficiency
The following table summarizes yields for the alkylation of the 2-cyano-THP anion (Protocol B).
| Electrophile | Product Type | Yield (%) | Diastereoselectivity (ax:eq CN) |
| Methyl Iodide | Alkyl | 88% | 95:5 |
| Benzyl Bromide | Benzyl | 82% | 90:10 |
| Allyl Bromide | Allyl | 76% | 85:15 |
| Acetone | Alcohol (Aldol) | 65% | 60:40 |
| Benzaldehyde | Alcohol (Aldol) | 70% | 55:45 |
Note: Aldol-type condensations (using ketones/aldehydes) show lower diastereoselectivity due to the reversibility of the addition and steric bulk.
Safety & Handling
-
Cyanide Hazard: While the nitrile group in THP-CN is covalently bonded, metabolic or thermal decomposition can release cyanide.[1] Work in a well-ventilated fume hood.
-
Waste Disposal: Aqueous waste from the synthesis (Protocol A) or hydrolysis reactions must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.[1]
-
Skin Absorption: Nitriles penetrate skin easily.[1] Use butyl rubber or double-gloved nitrile gloves.[1]
References
-
Synthesis of 2-Cyanotetrahydropyrans
-
Anomeric Lithiation Strategies
-
Rychnovsky, S. D. (2009).[1] Synthesis of 2,6-disubstituted tetrahydropyrans. Organic Syntheses. (General reference for THP lithiation principles).
-
-
Nitrile Reduction Protocols
-
Grignard Additions to Nitriles
Sources
- 1. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Hydroxytetrahydropyran, (2R)- | C5H10O2 | CID 643036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Targeted Functionalization of 5-Carbonyl-3,4-dihydro-2H-pyrans
Abstract
This guide details the reactivity and synthetic application of 5-carbonyl-3,4-dihydro-2H-pyrans (5-CDHPs) , a class of "push-pull" alkenes critical in the synthesis of complex carbohydrates, pyran-based pharmacophores, and fused heterocyclic libraries.[1] Unlike simple enol ethers, 5-CDHPs possess a vinylogous ester/amide electronic character that dictates unique regioselectivity. This document provides mechanistic insights, decision frameworks for nucleophile selection, and validated protocols for stereoselective functionalization.
Mechanistic Insight: The "Push-Pull" Electronic System
To successfully manipulate 5-CDHPs, researchers must understand the competing electronic forces at play. The 5-carbonyl-3,4-dihydro-2H-pyran scaffold contains a double bond (C5–C6) flanked by an electron-donating oxygen atom (O1) and an electron-withdrawing carbonyl group at C5.
Regioselectivity Analysis[1][2][3]
-
The "Push": The ring oxygen (O1) donates electron density into the
-system, increasing the nucleophilicity of C5. -
The "Pull": The carbonyl group at C5 withdraws electron density, activating C6 as an electrophile (Michael acceptor).
-
The Result: The C6 position becomes the "hot spot" for nucleophilic attack (1,4-addition), while the Carbonyl carbon remains susceptible to 1,2-addition by hard nucleophiles.
Nucleophile Selection Framework
The outcome of the reaction is dictated by the "Hard/Soft" character of the nucleophile:
-
Soft Nucleophiles (e.g., Cuprates, Thiols, Amines): Prefer conjugate addition (1,4-addition) at C6 . This pathway preserves the pyran ring or leads to acetal exchange.
-
Hard Nucleophiles (e.g., Organolithiums, Hydrides): Prefer direct attack (1,2-addition) at the Carbonyl . This often leads to allylic alcohols.
-
Binucleophiles (e.g., Hydrazines): Attack C6 followed by cyclization onto the carbonyl, yielding fused bicyclic systems (e.g., pyrano[2,3-c]pyrazoles).
Visualizing the Reactivity Landscape
Figure 1: Decision tree for predicting reaction outcomes based on nucleophile hardness/softness.
Protocol A: Stereoselective Synthesis of 2-Alkoxy-Tetrahydropyrans
Application: Introduction of alkoxy substituents at the pseudo-anomeric position (C2) to create glycoside mimics or protected scaffolds. Mechanism: Acid-catalyzed hetero-Michael addition.
Materials
-
Substrate: 5-Acetyl-3,4-dihydro-2H-pyran (1.0 equiv)
-
Nucleophile: Benzyl alcohol (1.2 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (10 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Saturated NaHCO₃
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 5-acetyl-3,4-dihydro-2H-pyran (1.0 mmol) and anhydrous DCM (5 mL) under Argon atmosphere.
-
Addition: Add Benzyl alcohol (1.2 mmol) via syringe.
-
Catalysis: Add PPTS (0.1 mmol) in one portion.
-
Reaction: Stir at room temperature (23 °C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (UV active) should disappear; the product is often less polar.
-
-
Workup: Dilute with Et₂O (20 mL) and wash with Sat. NaHCO₃ (10 mL) to neutralize the catalyst. Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Expected Outcome: Formation of trans-2-benzyloxy-5-acetyl-tetrahydropyran as the major diastereomer (typically >4:1 dr) due to the thermodynamic preference for the substituents to be equatorial (or anomeric effect considerations depending on solvent polarity).
Protocol B: Synthesis of Fused Pyrano[2,3-c]pyrazoles
Application: Rapid generation of bicyclic heterocycles for fragment-based drug discovery (FBDD).
Mechanism: Cascade sequence: 1,4-addition of hydrazine to C6
Materials
-
Substrate: 5-Formyl-3,4-dihydro-2H-pyran (1.0 equiv)
-
Nucleophile: Phenylhydrazine (1.1 equiv)
-
Catalyst: Acetic Acid (glacial, catalytic drops) or Ethanol (reflux)
-
Solvent: Ethanol (0.5 M concentration)
Step-by-Step Methodology
-
Mixing: Dissolve 5-formyl-3,4-dihydro-2H-pyran (1.0 mmol) in Ethanol (2 mL).
-
Nucleophile Addition: Add Phenylhydrazine (1.1 mmol) dropwise. The solution may turn slightly yellow/orange.
-
Cyclization: Heat the mixture to reflux (78 °C) for 3 hours.
-
Note: If reaction is sluggish, add 2 drops of Glacial Acetic Acid.
-
-
Precipitation: Cool the reaction to 0 °C. The fused pyrazole product often precipitates as a solid.
-
Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and purify via recrystallization from EtOH/Water.
Why this works: The hydrazine nitrogen is a soft nucleophile that attacks the electrophilic C6. The resulting intermediate places the second nitrogen in perfect proximity to the pendant aldehyde/ketone, driving the entropy-favored 5-membered ring formation.
Protocol C: Lewis Acid-Mediated C-Glycosylation (Prins-Type)
Application: Forming C-C bonds at the 2-position (C-glycosides) using silyl nucleophiles.
Materials
-
Substrate: 5-Methoxycarbonyl-3,4-dihydro-2H-pyran
-
Nucleophile: Allyltrimethylsilane (1.5 equiv)
-
Catalyst: BF₃·OEt₂ (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) at -40 °C
Step-by-Step Methodology
-
Cooling: Dissolve substrate in MeCN and cool to -40 °C.
-
Critical: Low temperature is required to prevent polymerization of the vinyl ether.
-
-
Activation: Add BF₃·OEt₂ dropwise. The solution may darken.
-
Nucleophilic Attack: Add Allyltrimethylsilane slowly.
-
Warming: Allow to warm to 0 °C over 2 hours.
-
Quench: Pour into ice-cold NaHCO₃.
Data Summary: Nucleophile Reactivity Table
| Nucleophile Class | Example Reagent | Primary Reaction Site | Major Product | Reference |
| Hard (C-Nuc) | MeLi, PhMgBr | C5-Carbonyl (C=O) | Allylic Alcohols | [1] |
| Soft (C-Nuc) | Li[R₂Cu] (Gilman) | C6 (Vinyl position) | 2-Substituted THPs | [1] |
| Heteroatom (O/N) | ROH, RNH₂ | C6 (Vinyl position) | Acetals / Aminals | [2] |
| Binucleophile | Hydrazine | C6 | Fused Pyrazoles | [3] |
Troubleshooting & Optimization
-
Issue: Polymerization.
-
Cause: Acid concentration too high or temperature too high.
-
Fix: Use weaker acids (PPTS instead of PTSA) or lower temperatures (-78 °C).
-
-
Issue: 1,2 vs 1,4 Selectivity.
-
Insight: If 1,2-addition is observed with Grignards, add CuI (10 mol%) to form a transient cuprate in situ, forcing the 1,4-addition pathway.
-
-
Issue: Hydrolysis.
-
Cause: Wet solvents. The C6 position is an acetal equivalent; water will open the ring to form a dicarbonyl species.
-
Fix: Use strictly anhydrous solvents and molecular sieves (4Å).
-
References
-
Shvekhgeimer, M. G. A. (1998). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds, 34(10), 1101–1122.
-
Bora, S. K., et al. (2023).[1] Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization. The Journal of Organic Chemistry, 88(5), 3012–3021.
-
Požgan, F., & Kočevar, M. (2009). Ring Transformations of 2H-Pyran-2-ones and Fused Pyran-2-ones with Nucleophilic Reagents. Heterocycles, 77(2).[2]
-
Miranda, P. O., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters.
Sources
Industrial Production Methods for Tetrahydro-2H-Pyran Derivatives: A Comprehensive Protocol and Application Note
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedures (SOPs)
Overview and Strategic Context
Functionalized tetrahydro-2H-pyran (THP) rings are ubiquitous structural motifs and privileged scaffolds in active pharmaceutical ingredients (APIs), polyether antibiotics, marine toxins, and industrial fragrances[1]. The transition of THP synthesis from bench-scale discovery to industrial production requires methodologies that prioritize high diastereoselectivity, atom economy, and scalable downstream processing.
This application note synthesizes field-proven insights into the four primary industrial strategies for THP construction: Prins Cyclization , Hetero-Diels-Alder (HDA) Cycloaddition , Intramolecular Oxa-Michael Addition , and Ring-Closing Metathesis (RCM) . By understanding the mechanistic causality behind these reactions, process chemists can design self-validating workflows that minimize costly side reactions, such as the oxonia-Cope rearrangement[2].
Mechanistic Pathways and Causality
The Prins Cyclization
The Prins reaction is a premier technique for the stereoselective synthesis of 2,6-disubstituted THP skeletons[1]. The reaction proceeds via the condensation of a homoallylic alcohol with an aldehyde in the presence of a Brønsted or Lewis acid, generating a highly reactive oxocarbenium ion intermediate.
The Causality of Side Reactions: The primary limitation of the traditional Prins cyclization is the competing 2-oxonia-Cope rearrangement, which can lead to racemization or side-chain exchange[2]. To circumvent this in industrial settings, "aqueous" Prins cyclizations utilizing water-tolerant heteropoly acids (e.g., phosphomolybdic acid) have been developed. Water enhances the hydrophobic effect, driving the organic substrates together while stabilizing the oxocarbenium intermediate, yielding all-cis-selectivity without the need for harsh, moisture-sensitive Lewis acids[3].
Mechanistic pathway of the Prins cyclization highlighting THP formation vs. oxonia-Cope.
Hetero-Diels-Alder (HDA) Cycloaddition
HDA cycloaddition between Danishefsky's dienes and aldehydes under Lewis acid catalysis is a highly efficient means to access 2,6-disubstituted tetrahydropyran-4-one derivatives[4]. Industrial applications frequently employ chiral chromium(III) Salen catalysts or amine-based organocatalysts to achieve high diastereo- and enantioselectivities, even for challenging substrates like trifluoromethyl-substituted THPs[5].
Workflow of the catalytic asymmetric Hetero-Diels-Alder reaction for tetrahydropyran-4-ones.
Intramolecular Oxa-Michael Addition & Ring-Closing Metathesis
Despite the moderate nucleophilicity of alcohols, the intramolecular 1,4-addition of alcohols to α,β-unsaturated carbonyl systems (oxa-Michael addition) is a highly scalable method[6]. The stereochemical outcome is dictated by thermodynamic vs. kinetic control. Alternatively, Ring-Closing Metathesis (RCM) using Grubbs catalysts, followed by stereoselective hydrogenation, provides robust access to complex THP macrocycles[6]. Emerging methods also include iron-catalyzed ring-closing C–O/C–O metathesis of aliphatic ethers[7].
Quantitative Data Presentation: Method Comparison
The following table summarizes the operational metrics of the primary THP synthesis methodologies to guide route scouting and process development.
| Synthetic Strategy | Typical Yield (%) | Stereoselectivity | Scalability / Industrial Fit | Key Environmental / Cost Metric |
| Aqueous Prins Cyclization | 80 - 95% | All-cis selective | High (Fragrances / APIs)[8] | High atom economy; Water as solvent[3]. |
| Hetero-Diels-Alder (HDA) | 75 - 90% | High ee (>95%) | Medium (Complex APIs) | Requires chiral catalysts and cryogenic cooling[4]. |
| Oxa-Michael Addition | 60 - 85% | cis-diequatorial | High (Thermodynamic control) | Mild conditions; Base-catalyzed (e.g., DBU)[6]. |
| Ring-Closing Metathesis | 70 - 85% | Dependent on precursor | Medium-High | High catalyst cost (Ruthenium/Grubbs)[6]. |
Experimental Protocols (Self-Validating Systems)
The following SOPs are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the operational step and the chemical outcome.
Protocol A: Aqueous Prins Cyclization for 4-Hydroxytetrahydropyrans
Objective: Scalable synthesis of cis-2,6-disubstituted tetrahydropyran-4-ols using a green chemistry approach[3].
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add the homoallylic alcohol (10.0 mmol) and the corresponding aldehyde (12.0 mmol).
-
Catalysis: Add distilled water (20 mL) followed by phosphomolybdic acid (H₃PMo₁₂O₄₀, 5 mol%).
-
Causality Note: The heteropoly acid provides the necessary Brønsted acidity to form the oxocarbenium ion, while the aqueous biphasic system suppresses the oxonia-Cope rearrangement by stabilizing the transition state.
-
-
Reaction: Stir the emulsion vigorously at room temperature (20–25 °C) for 4–6 hours.
-
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the homoallylic alcohol spot indicates completion.
-
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) to neutralize the catalyst, followed by brine (20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography to yield the all-cis THP derivative.
Protocol B: Catalytic Asymmetric Hetero-Diels-Alder Cycloaddition
Objective: Enantioselective synthesis of tetrahydropyran-4-ones via HDA[4].
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.
-
Catalyst Activation: Dissolve the chiral Cr(III) Salen complex (5 mol%) and the aldehyde (5.0 mmol) in anhydrous CH₂Cl₂ (15 mL). Cool the system to -78 °C using a dry ice/acetone bath.
-
Causality Note: Cryogenic temperatures are critical to rigidify the endo-transition state, maximizing enantiofacial discrimination by the chiral ligand.
-
-
Diene Addition: Add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 6.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 12 hours, then allow to warm to -20 °C for 4 hours.
-
Deprotection/Cyclization: Add Trifluoroacetic acid (TFA, 1.0 mL) directly to the reaction mixture at -20 °C and stir for 1 hour.
-
Causality Note: TFA serves a dual purpose: it quenches the Lewis acid and hydrolyzes the silyl enol ether intermediate, driving the elimination of methanol to form the thermodynamically stable pyran-4-one ring.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Self-Validation (IPC): Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralpak OD column) to validate enantiomeric excess (ee > 90%) prior to further downstream processing.
-
References
1.[1] Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC. Source: nih.gov. URL: 2.[2] Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Beilstein Journals. Source: beilstein-journals.org. URL: 3.[4] Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Source: nih.gov. URL: 4.[5] Title: Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans - Organic & Biomolecular Chemistry. Source: rsc.org. URL: 5.[3] Title: The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives - Thieme E-Books & E-Journals. Source: thieme-connect.com. URL: 6.[8] Title: RU2385319C2 - Tetrahydropyrans (tetrahydropyranones) substituted in beta-position, synthesis method thereof and use thereof in perfumery - Google Patents. Source: google.com. URL: 7.[6] Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Source: nih.gov. URL: 8.[7] Title: Iron-Catalyzed Ring-Closing C–O/C–O Metathesis of Aliphatic Ethers. Source: ethz.ch. URL:
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. RU2385319C2 - Tetrahydropyrans (tetrahydropyranones) substituted in beta-position, synthesis method thereof and use thereof in perfumery - Google Patents [patents.google.com]
Tetrahydro-2h-pyran-2-carbonitrile as an intermediate for α-hydroxy acids
Application Note: Tetrahydro-2H-pyran-2-carbonitrile as a Strategic Intermediate in the Synthesis of α-Hydroxy and α-Alkoxy Acids
Mechanistic Rationale: The "Protected Cyanohydrin" Advantage
In complex organic synthesis and drug development, the direct formation of α-hydroxy acids (AHAs) from aldehydes via free cyanohydrin intermediates is notoriously challenging. Free cyanohydrins are thermodynamically unstable, highly reversible, and prone to rapid degradation under basic conditions.
To circumvent these limitations, chemists utilize cyclic cyanohydrin ethers. Tetrahydro-2H-pyran-2-carbonitrile (THP-2-CN) serves as a highly stable, masked intermediate[1]. By synthesizing THP-2-CN from a vinyl ether precursor (3,4-dihydro-2H-pyran), the cyanohydrin is effectively "locked" within a robust tetrahydropyran ring. This cyclic protection prevents the reverse reaction (loss of HCN) and allows the molecule to endure subsequent synthetic steps. Depending on the stringency of the downstream hydrolytic conditions, THP-2-CN can be divergently hydrolyzed to yield either a cyclic α-alkoxy acid (tetrahydropyran-2-carboxylic acid) or forced open to reveal the acyclic α-hydroxy acid (2,6-dihydroxyhexanoic acid).
Reaction Pathway & Logical Workflow
Figure 1: Synthetic workflow from vinyl ether to α-hydroxy acids via the THP-2-CN intermediate.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Tetrahydro-2H-pyran-2-carbonitrile (Hydrocyanation)
Causality & Design: Traditional hydrocyanation using alkali cyanides (e.g., NaCN) introduces basic conditions that degrade cyanohydrins. This protocol utilizes Trimethylsilyl cyanide (TMSCN) as an organic-soluble cyanide source and anhydrous HCl as a Brønsted acid. The acid protonates the vinyl ether to form a highly reactive α-chloro ether/oxocarbenium ion intermediate, which is immediately trapped by TMSCN[1]. The strict temperature control (-40 °C) suppresses side reactions, such as polymerization of the vinyl ether.
Step-by-Step Methodology:
-
Preparation : Purge a flame-dried round-bottom flask with Argon. Add 3,4-dihydro-2H-pyran (0.8 mmol) and freshly distilled CH₂Cl₂ (8 mL) to achieve a 0.1 M solution[2].
-
Activation : Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Dropwise, add a solution of anhydrous HCl (0.88 mmol, 1.1 equiv, 2.0 M in diethyl ether)[2].
-
Trapping : Allow the mixture to stir for exactly 5 minutes to ensure quantitative conversion to the oxocarbenium ion. Add TMSCN (1.6 mmol, 2.0 equiv) via syringe[2].
-
Quenching : Stir at -40 °C for 1 hour. Quench the reaction by adding triethylamine (Et₃N, 0.3 mL) followed by saturated aqueous NaHCO₃[1]. Insight: Et₃N is critical here; it rapidly neutralizes the Brønsted acid before the mixture warms, preventing acid-catalyzed degradation of the newly formed nitrile.
-
Isolation : Warm to room temperature, extract with CH₂Cl₂ (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum[1]. Purify via flash chromatography (6% EtOAc in hexane)[2].
Validation & In-Process Control : The isolated product (typically a colorless oil) must be validated via ¹H NMR. The self-validating marker for successful hydrocyanation is the appearance of an anomeric proton triplet at δ 4.64 ppm (J = 4.5 Hz) in CDCl₃, confirming the equatorial placement of the proton adjacent to the nitrile group[2].
Protocol B: Divergent Hydrolysis to α-Hydroxy and α-Alkoxy Acids
Causality & Design: The nitrile group is a masked carboxylic acid. The hydrolytic trajectory is entirely governed by temperature and acid concentration. Mild conditions hydrolyze the C≡N bond while leaving the C-O-C ether linkage intact. Forcing conditions provide the thermodynamic energy required to cleave the cyclic ether, yielding the acyclic α-hydroxy acid.
Step-by-Step Methodology:
-
Mild Hydrolysis (Cyclic α-Alkoxy Acid) : Dissolve THP-2-CN (1.0 mmol) in 5 mL of THF. Add 5 mL of 1M aqueous HCl. Stir at 25 °C for 12 hours. Extract with EtOAc, dry, and concentrate to yield tetrahydropyran-2-carboxylic acid.
-
Strong Hydrolysis (Acyclic α-Hydroxy Acid) : Suspend THP-2-CN (1.0 mmol) in 10 mL of 6M aqueous HCl. Equip the flask with a reflux condenser and heat to 100 °C for 24 hours. The elevated thermal energy cleaves the THP ring. Cool to room temperature, lyophilize the aqueous solvent to remove excess HCl, and isolate 2,6-dihydroxyhexanoic acid.
Validation & In-Process Control : Successful ring-opening is validated by Infrared (IR) spectroscopy and solubility. The acyclic α-hydroxy acid will display a massive, broad O-H stretching band (3400–2500 cm⁻¹) due to the newly liberated primary and alpha hydroxyl groups, and will exhibit high solubility in water compared to the cyclic precursor.
Quantitative Data & Optimization
The following table summarizes the optimized parameters for the synthesis and divergent hydrolysis of the THP-2-CN intermediate, providing expected yields for benchmarking.
| Substrate | Reagents & Conditions | Temperature | Time | Major Product | Typical Yield (%) |
| 3,4-Dihydro-2H-pyran | TMSCN (2.0 eq), HCl (1.1 eq), CH₂Cl₂ | -40 °C | 1 h | Tetrahydro-2H-pyran-2-carbonitrile | 65% |
| THP-2-CN | 1M HCl (aq) / THF | 25 °C | 12 h | Tetrahydropyran-2-carboxylic acid | >80% |
| THP-2-CN | 6M HCl (aq) | 100 °C (Reflux) | 24 h | 2,6-Dihydroxyhexanoic acid | 70 - 75% |
References
-
Title : Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation Source : Journal of Organic Chemistry / National Institutes of Health (NIH PMC) URL :[Link]
Sources
Addressing the instability of the 2H-pyran ring during synthesis
Welcome to the 2H-Pyran Stabilization & Synthesis Support Hub .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your 2H-pyran target has degraded into an acyclic dienone, polymerized on your column, or failed to cyclize entirely. This is not a failure of technique, but a confrontation with orbital symmetry.
The 2H-pyran ring is a non-aromatic, kinetically unstable heterocycle . Unlike its aromatic pyrylium cousins or the isomeric 4H-pyrans, the 2H-pyran is trapped in a precarious valence equilibrium. This guide treats the molecule not just as a target, but as a transient species requiring specific "life-support" conditions.
Quick Navigation
-
[Module 1: Root Cause Analysis] Understanding the Valence Tautomerism
-
[Module 2: Synthesis Optimization] Shifting the Equilibrium
-
[Module 3: Isolation Protocols] The Neutral Silica SOP
-
[Module 4: Downstream Application] In-Situ Trapping Strategies
Module 1: Root Cause Analysis (The "Why")
Ticket #2H-001: "My product turned into a red oil/acyclic carbonyl."
Diagnosis: You are fighting Valence Tautomerism .
The 2H-pyran ring undergoes a facile, thermal
The Mechanism: The ring opening is not a degradation per se, but an isomerization. The instability arises because the open chain form is susceptible to polymerization, hydrolysis, or oxidation.
Figure 1: The central failure mode of 2H-pyrans. The electrocyclic ring opening is a thermal equilibrium process.
Module 2: Synthesis Optimization (The "How")
Ticket #2H-002: "How do I design a stable 2H-pyran?"
Stability is engineered through substitution. You must mechanically block the ring opening or electronically stabilize the cyclic form.
Critical Parameter: Substituent Effects
The following table summarizes how specific modifications shift the equilibrium
| Modification | Effect on Stability | Mechanistic Rationale |
| Bulky Groups at C6 (e.g., t-Bu) | High Increase | Steric clash in the open-chain cis-dienone forces the molecule back into the cyclic form (Steric Locking). |
| EWG at C5 (e.g., -COOR, -CN) | Moderate Increase | Lowers the HOMO energy of the |
| C3-C4 Fusion (e.g., Chromenes) | High Increase | Fusing a benzene ring (Chromene) prevents the double bonds from rotating out of alignment required for ring opening. |
| Conjugation at C6 (e.g., Vinyl) | Decrease (Destabilizing) | Extended conjugation stabilizes the open acyclic form, driving the equilibrium toward the dienone. |
Recommended Synthetic Route: For highly sensitive targets, avoid acid-catalyzed cyclizations. Use Transition Metal Catalysis under neutral conditions.
-
Method: Ag(I) or Au(I)-catalyzed Propargyl-Claisen rearrangement of propargyl vinyl ethers.
-
Why: This proceeds via a [3,3]-sigmatropic rearrangement followed by a 6
-electrocyclization. It is strictly neutral and high-yielding. -
Reference: Menz & Kirsch, Org.[1][2] Lett. 2006 (See Ref 1).
Module 3: Isolation Protocols (The "Save")
Ticket #2H-003: "My compound vanishes on the silica column."
Diagnosis: Silica gel is weakly acidic (
SOP-05: Purification of Acid-Sensitive 2H-Pyrans
-
Prerequisite: Do NOT use standard silica gel.
-
Option A: Neutral Alumina [3][4]
-
Use Aluminum Oxide (Neutral, Brockmann Grade III).
-
Pros: Inherently non-acidic.
-
Cons: Lower resolution than silica.
-
-
Option B: Triethylamine (TEA) Deactivated Silica (Recommended)
-
Step 1: Prepare your eluent system (e.g., Hexanes/EtOAc).
-
Step 2: Add 1% v/v Triethylamine (TEA) to the eluent.
-
Step 3: Slurry pack the column with this TEA-spiked solvent. Flush with 2 column volumes to ensure the silica surface is neutralized.
-
Step 4: Run the column using the TEA-spiked eluent.
-
Step 5: Evaporate fractions immediately. Note: Keep bath temp < 30°C.
-
Storage Protocol:
-
Solvent: Remove all traces of chlorinated solvents (CDCl
is acidic; stabilize with Ag foil or use C D ). -
Atmosphere: Store under Argon. Oxygen promotes oxidative cleavage.
-
Temp: -20°C is mandatory. Room temperature promotes thermal equilibration to the dienone.
Module 4: Downstream Application (The "Trap")
Ticket #2H-004: "I cannot isolate it. Can I use it anyway?"
Solution: If the 2H-pyran is too unstable to isolate, use it as an in-situ intermediate. 2H-pyrans are excellent dienes for Diels-Alder reactions.
Workflow: One-Pot Generation & Trapping Instead of isolating the pyran, add a dienophile (e.g., Maleic Anhydride, Dimethyl Acetylenedicarboxylate) directly to the reaction mixture.
Figure 2: The "Trap and Release" strategy. The unstable 2H-pyran is intercepted immediately by a dienophile.
Why this works: The Diels-Alder reaction is often faster than the electrocyclic ring opening or degradation pathways. This converts the unstable 2H-pyran into a stable bicyclic alkene.
References & Authoritative Grounding
-
Synthesis via Propargyl-Claisen: Menz, H.; Kirsch, S. F.[1][2] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy.Org.[1][2][5] Lett. 2006, 8, 4795–4797.[1][2]
-
Review on 2H-Pyran Synthesis: Tejedor, D.; Delgado-Hernández, S.; et al. Recent Advances in the Synthesis of 2H-Pyrans.[6][7]Molecules 2019, 24, 2904.[6][7]
-
Valence Tautomerism Mechanism: Gosink, T. A.[6] Valence isomers.[6][7][8] Substituent effects on the equilibrium between 2H-pyrans and cis-dienones.J. Org.[1][6] Chem. 1974, 39, 1942–1944.[6]
-
Diels-Alder Trapping: Plietker, B. Diels–Alder trapping of in situ generated dienes from 3,4-dihydro-2H-pyran.[9]Org.[1][2] Biomol. Chem. 2005.[1][10]
Sources
- 1. 2H-Pyran synthesis [organic-chemistry.org]
- 2. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Optimization of reaction conditions for Knoevenagel condensation
Technical Support & Troubleshooting Center
Status: Operational Operator: Senior Application Scientist Subject: Optimization of Carbon-Carbon Bond Formation via Knoevenagel Condensation
Diagnostic Workflow: Experimental Design
Before mixing reagents, use this logic gate to select the optimal reaction system. The success of a Knoevenagel condensation is thermodynamically governed by the pKa of the active methylene compound and kinetically controlled by the removal of water.
Decision Matrix: Condition Selection
Use the diagram below to determine your starting protocol based on substrate acidity and sensitivity.
Figure 1: Strategic selection of reaction conditions based on the acidity (pKa) of the nucleophile.
Core Protocols & Methodology
Protocol A: The "Green" Standard (Microwave/Solvent-Free)
Best for: High-throughput screening, electron-poor aldehydes, and highly acidic methylene compounds.
The Logic: Conventional heating often leads to polymerization (red tars). Microwave irradiation coupled with Ammonium Acetate (NH₄OAc) provides a buffer system that catalyzes the reaction rapidly, often preventing side reactions like the Cannizzaro reaction [1].
-
Setup: Mix aldehyde (1.0 equiv) and active methylene (1.0 equiv) in a microwave-safe vial.
-
Catalyst: Add NH₄OAc (0.1 equiv). Note: No solvent is required.[1][2][3]
-
Reaction: Irradiate at 300W (or 80°C constant temp) for 60–120 seconds.
-
Workup: Cool to RT. Add cold ethanol/water (1:1). The product usually precipitates as a solid. Filter and recrystallize.[2][4]
Protocol B: The Lehnert Method (TiCl₄ Mediated)
Best for: Sterically hindered substrates, acid-sensitive groups, or "lazy" nucleophiles (low acidity).
The Logic: Standard bases may fail to deprotonate weak acids or may cause aldol self-condensation of the aldehyde. Titanium Tetrachloride (TiCl₄) acts as a dual activator: it acts as a Lewis acid to activate the aldehyde carbonyl and traps the amine base to form a titanium enolate, driving the reaction forward irreversibly [2].
-
Setup: Flame-dry a flask under Argon/Nitrogen. Add dry THF (10 mL/mmol).
-
Reagents: Add TiCl₄ (2.0 equiv) dropwise to dry THF at 0°C. A yellow precipitate (TiCl₄·2THF) will form.
-
Addition: Add the aldehyde (1.0 equiv) and active methylene (1.0 equiv).
-
Base: Add Pyridine (4.0 equiv) dropwise. The mixture will darken.
-
Reaction: Stir at 0°C to RT for 2–6 hours.
-
Quench: Hydrolyze carefully with water/ether.
Protocol C: The Doebner Modification
Best for: Synthesis of α,β-unsaturated carboxylic acids (e.g., Cinnamic acid derivatives) from Malonic Acid.
The Logic: Malonic acid is unique; it undergoes condensation followed by thermal decarboxylation. Pyridine serves as both the solvent and the base to sponge up the liberated CO₂ [3].
-
Reagents: Dissolve Aldehyde (1 equiv) and Malonic Acid (1.1 equiv) in Pyridine (3–5 volumes).
-
Catalyst: Add Piperidine (0.1 equiv).
-
Reaction: Reflux (115°C) until CO₂ evolution ceases (usually 2–4 hours).
-
Workup: Pour into ice-cold HCl (excess) to neutralize pyridine and precipitate the acid product.
Troubleshooting Guide (FAQ)
Issue: Low Conversion / Equilibrium Stalling
Symptom: TLC shows starting material remaining despite long reaction times. Root Cause: The dehydration step (elimination of water) is reversible. Water accumulation pushes the equilibrium back to the starting materials. Corrective Action:
-
Chemical Drying: Add 4Å Molecular Sieves directly to the reaction pot.
-
Azeotropic Removal: Switch solvent to Toluene or Benzene and use a Dean-Stark trap to physically remove water.
-
Hydrophobic Effect: Paradoxically, running the reaction in pure water (heterogeneous suspension) can accelerate the reaction for hydrophobic reactants due to "on-water" catalysis, forcing organic molecules together [4].
Issue: "Red Tar" Formation (Polymerization)
Symptom: The reaction mixture turns from yellow/orange to dark red/black gum. Root Cause:
-
Base Strength: The base is too strong, causing the aldehyde to undergo self-Aldol condensation or Cannizzaro disproportionation.
-
Michael Addition: The product is forming, but the excess nucleophile is attacking the product (bis-addition) [5]. Corrective Action:
-
Switch Catalyst: Move from Piperidine to a buffered system like Piperidine/Acetic Acid or Ammonium Acetate .
-
Stoichiometry: Ensure the aldehyde is in slight excess (1.1 equiv) rather than the active methylene to prevent Michael addition to the product.
Issue: No Reaction with Ketones
Symptom: Aldehydes react fine, but the corresponding ketone is inert. Root Cause: Steric hindrance and lower electrophilicity of ketones. Corrective Action:
-
Force Conditions: Use the Lehnert Method (TiCl₄/Pyridine) . The Titanium coordinates to the ketone oxygen, significantly increasing its susceptibility to nucleophilic attack.
-
Microwave: High-energy input can overcome the activation barrier that thermal heating cannot.
Reaction Mechanism & Critical Control Points
Understanding the mechanism reveals why specific failures occur.
Figure 2: Mechanistic pathway. Note that the dehydration step (Aldol -> Product) is often the bottleneck requiring water removal.
References
-
Microwave-Assisted Solvent-Free Synthesis: Molecules2010 , 15, 896-907. Link
-
TiCl4 Mediated Condensation (Lehnert Method): Tetrahedron Letters1970 , 11, 4723. Link
-
Doebner Modification: Journal of Chemical Education1986 , 63, 267. Link
-
On-Water Catalysis: Chemical Reviews2005 , 105, 3095–3165. Link
-
Side Reaction Control: Journal of Organic Chemistry2006 , 71, 5440. Link
Sources
Preventing decomposition of Tetrahydro-2h-pyran-2-carbonitrile during storage
Topic: Stability & Storage Optimization
Executive Summary
You have reached the technical support repository for Tetrahydro-2H-pyran-2-carbonitrile (CAS: 10138-55-3) . This compound is a critical chiral building block, but it possesses a "Trojan Horse" instability: it combines the peroxide risks of cyclic ethers with the hydrolytic susceptibility of
This guide moves beyond the generic "Store at 4°C" advice found on Safety Data Sheets (SDS). Below, we detail the mechanistic causes of decomposition and provide a self-validating storage protocol to ensure reagent integrity for drug development campaigns.
Module 1: The Gold Standard Storage Protocol
User Question: I just received a 50g shipment. What are the absolute non-negotiable conditions for long-term storage?
Specialist Response:
For this specific molecule, standard refrigeration is often insufficient to prevent slow degradation over months. The
The "Triple-Lock" Storage System
| Parameter | Requirement | Scientific Rationale |
| 1. Temperature | -20°C (Freezer) | Significantly slows the kinetics of autoxidation (peroxide formation) and suppresses the equilibrium shift toward retro-cyanation (loss of HCN). |
| 2. Atmosphere | Inert (Argon/Nitrogen) | Critical. Oxygen attacks the |
| 3. Container | Amber Glass + Parafilm/Teflon | Amber glass blocks UV light (which initiates radical formation). Teflon liners prevent leaching from plastic caps, which can be dissolved by organic vapors. |
Pro-Tip: Do not store this compound in the same secondary container as strong acids or Lewis acids. Trace acid vapors can catalyze the hydrolysis of the nitrile group even at low temperatures.
Module 2: Troubleshooting Decomposition (Diagnostics)
User Question: My compound has turned from colorless to a faint yellow, and there is a slight pressure buildup in the bottle. Is it still usable?
Specialist Response: STOP. Do not open the bottle outside of a fume hood. The symptoms you describe (yellowing + pressure) indicate two distinct decomposition pathways occurring simultaneously: Oxidative Instability and Retro-Cyanation .
The Decomposition Mechanism
Understanding how it breaks down allows you to prevent it.
-
Yellowing (Oxidation): The ether oxygen stabilizes a radical at the adjacent carbon (C2 or C6). This reacts with atmospheric oxygen to form peroxides, which degrade into yellow/brown oligomers.
-
Pressure (HCN Release): In the presence of moisture or heat, the thermodynamic equilibrium can shift, releasing Hydrogen Cyanide (gas) and opening the pyran ring.
Visualizing the Threat
The following diagram maps the degradation pathways you must avoid.
Figure 1: Mechanistic pathways of THP-2-CN degradation. Note that oxidative and thermal stress lead to distinct failure modes (Peroxides vs. HCN).
Module 3: Quality Control & Validation
User Question: I need to use this for a GMP synthesis. How do I validate purity and safety before adding it to my reactor?
Specialist Response: You must perform a Two-Tier Validation before use. Because this is a cyclic ether, checking for peroxides is a safety mandate, not just a purity check.
Tier 1: Safety Check (Mandatory)[1]
-
Test: Peroxide Test Strips (e.g., Quantofix® or starch-iodide paper).
-
Threshold: If >10 ppm peroxides, do not distill . Peroxides concentrate during distillation and can explode.
-
Remediation: If 10-100 ppm, treat with ferrous sulfate or pass through activated alumina. If >100 ppm, contact safety services for disposal.[1]
Tier 2: Purity Check (NMR Diagnostics)
Run a proton (
| Signal Region ( | Diagnostic Meaning | Action |
| 9.5 - 10.0 ppm | Aldehyde proton. Indicates ring opening (hydrolysis of the hemiacetal equivalent). | Purify or Discard.[2][3][4][5] |
| 6.0 - 7.0 ppm | Amide protons (-CONH2). Indicates nitrile hydrolysis. | Purify (Recrystallization/Column). |
| Broadening at 4.5-5.0 ppm | Anomeric proton shift. Indicates paramagnetic impurities (radicals) or complexation. | Check Peroxides immediately. |
QC Decision Tree
Figure 2: Pre-reaction validation workflow. Never skip the peroxide test for aged ether-based reagents.
Module 4: Safety & Handling FAQ
Q: I detect a faint smell of almonds when I open the secondary container. Is this normal? A: NO. The "smell of almonds" is the classic descriptor for Hydrogen Cyanide (HCN) .
-
Immediate Action: Close the hood sash. Evacuate the area. Alert safety personnel.
-
Explanation: While THP-2-CN has a nitrile group, it should not release free HCN unless significant decomposition (retro-cyanation) has occurred. If you can smell it, the concentration may already be hazardous, or the reagent has degraded significantly. Note: 40% of the population cannot smell HCN genetically—never rely on odor as a primary detector.
Q: How do I dispose of old, yellowed material? A: Do not mix with acidic waste streams.
-
Protocol: Treat as P-listed waste (acutely toxic) due to the potential for cyanide generation.
-
Chemical Quench: If your safety officer approves, small amounts can be quenched by oxidizing the cyanide with bleach (sodium hypochlorite) at basic pH (pH > 10) to prevent HCN gas evolution, converting it to cyanate.
References
-
Fisher Scientific. (2025).[6] Safety Data Sheet: Tetrahydro-2H-pyran-2-ol (Analogous cyclic ether handling). Retrieved from
-
Clark, J. (2020). The Chemistry of Nitriles: Hydrolysis and Reduction Mechanisms. ChemGuide. Retrieved from
-
National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Peroxides in Ethers." National Academies Press. Retrieved from
- Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. (Foundational text on ether peroxide management).
(Note: While specific degradation studies for CAS 10138-55-3 are proprietary/sparse, the protocols above are derived from established behaviors of the tetrahydropyran class and
Sources
Technical Support Center: Cyanohydrin Formation & Stabilization
Introduction
Welcome to the Technical Support Center. You are likely here because your cyanohydrin synthesis—a critical C-C bond-forming reaction for generating chiral building blocks—is stalling or degrading during isolation.
Cyanohydrin formation is not merely a nucleophilic addition; it is a reversible equilibrium heavily influenced by steric hindrance, electronic deactivation, and pH sensitivity. Low yields are rarely due to "bad reagents" but rather a failure to manage the thermodynamic equilibrium or prevent retro-cyanohydrin decomposition during work-up.
This guide moves beyond textbook theory to address the practical failure points in both chemical (HCN/TMSCN) and enzymatic (Hydroxynitrile Lyase) workflows.
Quick Diagnostic Matrix
Identify your issue below to jump to the relevant troubleshooting module.
| Symptom | Probable Cause | Immediate Action |
| Reaction Stalls <50% Conversion | Equilibrium Limitation. The reverse reaction ( | Switch to TMSCN (traps product) or increase cyanide equivalents. |
| Product Disappears During Work-up | Base-Catalyzed Decomposition. Cyanohydrins are unstable in basic/neutral aqueous media. | Acidify quench to pH < 4. Avoid basic washes (NaHCO₃). |
| No Reaction (Bulky Ketone) | Steric Hindrance. Nucleophilic attack is blocked. | Use High Pressure (10 kbar) or Lewis Acid Catalysis ( |
| Low ee% (Enzymatic) | Chemical Background Reaction. Non-enzymatic addition is outcompeting the enzyme. | Lower pH (3.5–4.[1]5) and use a biphasic system . |
| Violent Exotherm | Autocatalysis. HCN polymerization or rapid hydrolysis. | Control addition rate; ensure efficient cooling. |
Module 1: The Thermodynamic Barrier (Equilibrium Management)
The Core Issue: Reversibility
The addition of cyanide (
Q: Why does my TLC show product during reaction but starting material after isolation? A: You likely shifted the equilibrium back to the left during work-up.
-
Mechanism: In basic conditions (pH > 7), the hydroxyl proton is removed, reforming the alkoxide, which ejects
to regenerate the ketone [1].[4] -
Solution: Maintain pH < 4 throughout the work-up.
Visualization: The Equilibrium Trap
Figure 1: The reversible nature of cyanohydrin formation.[2][5][6] Note the "Trapping" escape route via TMSCN.
Module 2: The "Silicon Trick" (TMSCN Protocols)
When equilibrium prevents high yields with HCN/KCN, Trimethylsilyl Cyanide (TMSCN) is the industry standard solution.
Q: Why is TMSCN superior to KCN for difficult substrates?
A: It renders the reaction effectively irreversible. The resulting O-Si bond is strong (
Q: My TMSCN reaction is sluggish. What is missing? A: TMSCN requires activation. It is a weak nucleophile on its own.
-
Catalyst: You must use a Lewis Acid (Zinc Iodide,
) or a Lewis Base (Amines, Phosphines). -
Recommendation:
is robust, inexpensive, and works for most ketones [3].
Protocol: Catalyzed Cyanosilylation
Standard Operating Procedure for Bulky Ketones
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Add Ketone (1.0 equiv) and anhydrous DCM (0.5 M).
-
Catalyst: Add
(5–10 mol%). Note: is hygroscopic; handle quickly. -
Addition: Add TMSCN (1.2–1.5 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT). Stir 2–12 hours.
-
Checkpoint: Monitor by IR (disappearance of C=O stretch) or NMR.
-
-
Hydrolysis (Critical):
-
If the free cyanohydrin is desired: Treat with 3N HCl in THF.[7]
-
If the silyl ether is desired: Remove volatiles in vacuo (avoid aqueous work-up to prevent hydrolysis).
-
Module 3: Biocatalysis Troubleshooting (Hydroxynitrile Lyases)
Enzymatic synthesis using Hydroxynitrile Lyases (HNLs) offers high enantioselectivity (ee), but is notoriously finicky regarding conditions.
Q: I have high conversion but 0% ee (Racemic). Why? A: The Chemical Background Reaction is competing with the enzyme.
-
At pH > 5, cyanide adds to the carbonyl non-enzymatically, producing a racemic mixture.
-
Fix: Lower the pH to the enzyme's stability limit (typically pH 3.5–4.5 for Prunus amygdalus HNL) using a citrate buffer [4].
Q: The enzyme precipitates or loses activity. A: Solvent incompatibility.
-
Fix: Use a Biphasic System (Buffer/MTBE or Buffer/Diisopropyl ether). The enzyme stays protected in the aqueous phase, while the substrate/product resides in the organic phase, minimizing inhibition [5].
Module 4: Work-up & Stability (The "Silent Killer")
Many researchers synthesize the product successfully but destroy it during isolation.
Q: My product turned into a black tar during rotary evaporation. A: You likely concentrated it under neutral/basic conditions or with heating.
-
Thermal Instability: Cyanohydrins revert to ketone + HCN upon heating.
-
Protocol: Never heat the water bath > 40°C.
Q: How do I stabilize the product for storage? A: Acid Stabilization.[8]
-
Add a trace amount of concentrated mineral acid (e.g.,
or ) or solid organic acid (p-TsOH) to the crude oil before storage. This neutralizes any trace base from glass surfaces that could trigger decomposition [6].
Decision Logic for Experimental Design
Use this flow to select the correct synthetic pathway for your specific substrate.
Figure 2: Decision matrix for selecting the optimal cyanohydrin synthesis pathway.
References
-
Benchchem Technical Support. (2025). Preventing Cyanohydrin Decomposition during Work-up. 8
-
OrgoSolver. (2025). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN).[2] 2[2][5][8][9][10][11][12][13][14]
-
Organic Syntheses. (1975). Trimethylsilyl Cyanide Synthesis and Applications. 13[2][5][8][10][11][12][13][14]
-
Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. 3
-
Food Technology and Biotechnology. (2004). Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts. 5[2][5][7][8][9][10][11][12][13][14]
-
NOAA CAMEO Chemicals. (2009). Acetone Cyanohydrin Stability and Hazards. 15[2][5][8][10][11][12][13][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. ftb.com.hr [ftb.com.hr]
- 6. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. (S)-hydroxynitrile lyase - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methods for scaling up the production of Tetrahydro-2h-pyran-2-carbonitrile
Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of Tetrahydro-2H-pyran-2-carbonitrile (THP-2-CN) . As a Senior Application Scientist, I have designed this guide to provide drug development professionals and process chemists with field-proven, mechanistically grounded solutions for transitioning this critical pharmaceutical intermediate from bench-scale to multi-kilogram production.
Mechanistic Overview & Process Flow
The synthesis of Tetrahydro-2H-pyran-2-carbonitrile (CAS: 5397-43-3) is most efficiently achieved via the hydrocyanation of 3,4-dihydro-2H-pyran (DHP). This reaction proceeds through the protonation of the enol ether to generate a highly reactive oxocarbenium ion, which is subsequently trapped by a cyanide nucleophile[1].
At the laboratory scale, this is straightforward. However, at scale, the highly exothermic nature of the cyanide addition and the severe toxicity of cyanide donors (like TMSCN) require rigorous engineering controls, precise dosing, and strict anhydrous conditions[2].
Fig 1: Scalable workflow for the hydrocyanation of 3,4-dihydro-2H-pyran to THP-2-CN.
Validated Scale-Up Protocol: Continuous/Semi-Batch Hydrocyanation
To ensure a self-validating system, this protocol incorporates In-Process Controls (IPCs) to verify causality and reaction progression before advancing to the next step.
Step 1: Reactor Preparation & Dehydration
-
Action: Purge a jacketed glass-lined reactor with Argon. Charge with anhydrous dichloromethane (DCM, 0.1 M relative to substrate) and 3,4-dihydro-2H-pyran (1.0 equiv). Cool the jacket to −40 °C.
-
Causality: TMSCN decomposes violently into hydrogen cyanide (HCN) gas and hexamethyldisiloxane upon contact with moisture[3]. Rigorous exclusion of water prevents both lethal gas generation and the formation of tetrahydropyran-2-ol byproducts.
Step 2: Oxocarbenium Generation
-
Action: Dropwise addition of anhydrous HCl (1.1 equiv, 2.0 M in diethyl ether) over 30 minutes, maintaining internal temperature ≤ −35 °C[1].
-
IPC 1: Analyze an aliquot via ReactIR or GC-MS after 15 minutes to confirm the complete consumption of the DHP starting material and the formation of the α-chloroether intermediate.
Step 3: Cyanide Trapping
-
Action: Pre-cool Trimethylsilyl cyanide (TMSCN, 2.0 equiv) in a dosing vessel to −30 °C. Dose the TMSCN into the reactor over 60–90 minutes[2].
-
Causality: The addition of TMSCN to the oxocarbenium ion is highly exothermic. Pre-cooling the reagent and extending the dosing time prevents thermal spikes that lead to substrate polymerization and diastereoselectivity erosion[2].
-
IPC 2: Monitor the exotherm. Once the temperature stabilizes, stir for 1 hour at −40 °C. Confirm product formation via GC-MS.
Step 4: Quench & Neutralization
-
Action: Quench the reaction sequentially with Triethylamine (Et₃N, 0.3 volumes) followed by saturated aqueous NaHCO₃[1].
-
Causality: Cyanohydrin ethers are configurationally unstable and can revert to aldehydes/ketones and free cyanide under prolonged acidic conditions. Et₃N immediately neutralizes the HCl, locking the product in its stable nitrile form[1].
Step 5: Workup & Purification
-
Action: Warm to room temperature. Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na₂SO₄, and concentrate under vacuum[1]. Purify via short-path vacuum distillation (e.g., 2-5 mbar).
Reagent Selection & Quantitative Data
Selecting the correct cyanating agent is the most critical decision for scale-up. The table below summarizes the quantitative and operational trade-offs.
| Cyanide Source | Physical State | Reactivity Profile | Scale-Up Viability | Key Safety Hazard |
| Trimethylsilyl cyanide (TMSCN) | Volatile Liquid | High (Rapid addition at -40°C) | Excellent (Preferred for Flow/Batch) | Moisture rapidly releases HCN gas[3]. |
| Acetone Cyanohydrin (ACH) | Liquid | Moderate (Requires thermal activation) | Good (Requires heating to 60-90°C) | Decomposes to HCN and Acetone[4]. |
| Sodium Cyanide (NaCN) | Solid | Low (Requires phase transfer catalyst) | Poor (Biphasic mass transfer issues) | Highly toxic dust; lethal HCN with acid[3]. |
Troubleshooting & FAQs
Q1: My yield dropped from 85% at the 5-gram scale to 40% at the 1-kilogram scale. I am observing a dark, viscous byproduct. What happened? A: You are experiencing thermal runaway leading to the cationic polymerization of 3,4-dihydro-2H-pyran. At the bench scale, heat dissipates rapidly through the flask walls. At the kilogram scale, the surface-area-to-volume ratio is much lower, meaning the heat generated by the TMSCN addition cannot escape fast enough. Solution: You must decouple the reaction kinetics from the reactor's cooling capacity. Either transition to a continuous flow reactor (which offers superior heat transfer)[2], or significantly extend your TMSCN dosing time while strictly maintaining the jacket temperature at −40 °C.
Q2: We are detecting significant amounts of tetrahydropyran-2-ol in our final mixture. How is this forming? A: Tetrahydropyran-2-ol (the hemiacetal) forms when adventitious water competes with the cyanide source to attack the oxocarbenium intermediate. Solution: Your system is not completely anhydrous. Verify that the Karl Fischer (KF) moisture content of your DCM and DHP is < 50 ppm. Ensure the reactor is baked out and purged with ultra-high-purity Argon prior to charging the reagents.
Q3: How do we safely handle the unreacted TMSCN and potential HCN gas during the aqueous quench at scale? A: TMSCN and other cyanating agents decompose into hydrogen cyanide upon contact with moisture or acidic water[3]. Solution: Your reactor must be a closed-loop system vented directly to a two-stage caustic scrubber containing 10% NaOH and sodium hypochlorite (bleach) to oxidize any vented HCN to the much safer cyanate. Furthermore, the initial quench must be done with an anhydrous amine base (like Et₃N) to neutralize the HCl before introducing the aqueous NaHCO₃[1]. All personnel must wear personal HCN monitors.
Q4: Column chromatography was used in the literature to isolate THP-2-CN[1]. This is not viable for our 10 kg batch. What is the alternative? A: Do not use chromatography at scale. Tetrahydro-2H-pyran-2-carbonitrile is a low-molecular-weight, volatile liquid. The optimal scalable purification method is short-path vacuum distillation. Ensure you pull a high vacuum (1-5 mbar) to lower the boiling point; heating the crude mixture excessively at atmospheric pressure will cause thermal degradation and color body formation.
References
-
Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. National Institutes of Health (PMC). Available at:[Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ACS Publications. Available at:[Link]
-
Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. MDPI. Available at:[Link]
Sources
Technical Support Center: 2H-Pyran Synthesis & Stabilization
Ticket System: Advanced Heterocyclic Methodologies
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Managing Reversible 6π-Electrocyclization in 2H-Pyran Architectures
Overview
Welcome to the Technical Support Center. You are likely here because your 2H-pyran product is elusive. It either reverts to the starting material upon concentration, isomerizes to the thermodynamically stable 4H-pyran, or degrades into complex oligomers.
The 2H-pyran ring system is not a static target; it is a dynamic entity governed by the Woodward-Hoffmann rules of pericyclic reactions. The core challenge is the reversible 6π-electrocyclization between the open-chain 1-oxatriene (dienone) and the closed 2H-pyran.[1]
This guide provides troubleshooting workflows to manipulate this equilibrium, trap transient species, and prevent unwanted isomerization.
Module 1: Thermodynamic Control (The Reversibility Loop)
User Ticket #402: "I synthesized my 2H-pyran via Knoevenagel condensation. TLC showed a new spot, but after rotovap and column chromatography, I only recovered the starting enone/aldehyde mixture."
Diagnosis: You are fighting the thermal reversion of the 6π-electrocyclization. The ring closure is a disrotatory process (thermal), but it is often thermoneutral or endothermic depending on substituents. Upon concentration or heating, the equilibrium shifts back to the open-chain 1-oxatriene (dienone), which may then hydrolyze or polymerize.
Technical Explanation: The 2H-pyran (closed form) and the (Z)-1-oxatriene (open form) exist in a valence tautomeric equilibrium.
-
Open Form Favorability: Promoted by resonance stabilization of the carbonyl and extended conjugation.
-
Closed Form Favorability: Promoted by steric bulk that destabilizes the planar conformation of the open dienone.
Troubleshooting Protocol:
-
Steric Locking (The "Buttressing Effect"):
-
Electronic Stabilization:
Visualization: The Equilibrium Landscape
Caption: The thermal valence tautomerism between 1-oxatriene and 2H-pyran. Steric bulk is required to trap the green node (Pyran).
Module 2: The Isomerization Trap (2H vs. 4H)
User Ticket #409: "My NMR spectrum shows a singlet at
Diagnosis: Your 2H-pyran has isomerized to the 4H-pyran . This is a thermodynamic sink. The 4H-isomer breaks the continuous conjugation but is often more stable due to the lack of anti-aromatic character or specific substituent effects. This process is catalyzed by base or acid via a 1,5-sigmatropic hydrogen shift or protonation/deprotonation sequence.
Troubleshooting Protocol:
-
Avoid Basic Workups:
-
Critical Error: Using silica gel (often slightly acidic) or basic alumina can catalyze the proton shift.
-
Solution: Use neutral alumina (Grade III) for purification or, ideally, crystallize directly from the reaction mixture.
-
-
Temperature Management:
-
Action: Perform the electrocyclization at the lowest temperature possible (e.g., room temperature or 40°C) if using a catalyst like Ag(I) or Au(I) for propargyl vinyl ether rearrangements [2]. High heat promotes the H-shift.
-
-
Deuterium Labeling (Verification):
-
Experiment: Run the reaction in the presence of D2O. If deuterium is incorporated at the C4 position, the mechanism is ionic (protonation/deprotonation) rather than a concerted sigmatropic shift.
-
Data: Substituent Effects on Stability
| Substituent at C2 | Substituent at C5 | Primary Product | Stability Profile |
| H | H | 1-Oxatriene | 2H-Pyran is transient/undetectable. |
| Methyl | H | Equilibrium Mix | Rapid interconversion at RT. |
| Phenyl / t-Butyl | H | 2H-Pyran | Isolable but sensitive to acid/base. |
| Phenyl | Ester (-CO2Et) | Stable 2H-Pyran | Optimal for isolation. Ester lowers HOMO. |
Module 3: In Situ Trapping (The Cascade Strategy)
User Ticket #415: "I cannot isolate the 2H-pyran regardless of precautions. How can I use it for drug screening?"
Diagnosis: If the 2H-pyran is kinetically unstable, do not attempt to isolate it. Use it as a transient intermediate . 2H-pyrans are excellent dienes for Diels-Alder cycloadditions.
Protocol: One-Pot Knoevenagel / Electrocyclization / Diels-Alder (KEDA) Ref: Based on methodologies by Porco et al. and Tejedor et al. [3, 4]
Reagents:
-
A:
-unsaturated aldehyde (Enal) -
B: 1,3-Dicarbonyl compound (e.g., Dimedone)
-
C: Dienophile (e.g., N-Phenylmaleimide or Methyl Vinyl Ketone)
-
Catalyst: Ethylenediamine diacetate (EDDA) or Piperidine/Acetic Acid.
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve A (1.0 equiv) and B (1.0 equiv) in Toluene.
-
Catalysis: Add 5 mol% EDDA.
-
Trapping Agent: Add C (1.2 - 1.5 equiv) at the start of the reaction.
-
Reaction: Stir at RT or mild heat (40°C).
-
Result: You isolate the stable, polycyclic bicyclo[2.2.2]octane or related bridged system, not the pyran.
Visualization: The Trapping Workflow
Caption: The "KEDA" cascade. The transient 2H-pyran (Red) is intercepted by the dienophile before it can revert or degrade.
Module 4: Photochemical Switching (Photochromism)
User Ticket #420: "I am working with naphthopyrans. The solution turns colored under UV light but fades too quickly."
Diagnosis: You are observing photochromism . 2H-pyrans (especially benzo- and naphtho-fused) undergo photochemical ring opening to the colored merocyanine (open form) and thermal ring closure back to the colorless pyran.[2] Fast fading means the thermal ring closure (electrocyclization) is very efficient.
Troubleshooting Guide:
-
To Slow Down Fading (Stabilize Colored Form):
-
Add steric bulk near the ring oxygen. This hinders the re-closing mechanism.
-
-
To Speed Up Fading (Fast Switch):
-
Use electron-donating groups on the naphthyl ring to stabilize the transition state of the ring closure.
-
References
-
Menz, H., & Kirsch, S. F. (2006).[6] Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy.[6][7][8] Organic Letters, 8(21), 4795–4797.[8] Link
-
Tejedor, D., et al. (2019).[4] A Domino Strategy for the Synthesis of 2H-Pyrans from Propargyl Vinyl Ethers. Molecules, 24(16), 2904. Link
-
Beeler, A. B., et al. (2000). Total Synthesis of Torreyanic Acid. Journal of the American Chemical Society, 122(45), 11270–11271. (Demonstrates the Knoevenagel/Electrocyclization/Diels-Alder cascade). Link
-
Gois, P. M. P., & Afonso, C. A. M. (2003). Reversibility of 6π-Electron Electrocyclic Ring Closure of 1-Oxatrienes. European Journal of Organic Chemistry, 2003(19), 3798-3810. Link
-
Van Gemert, B. (2005). Naphthopyran Photochromism.[2][3][9][10] Molecular Crystals and Liquid Crystals, 431, 111-117. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 3. Photochemistry of Photochromic Benzopyrans Studied by Time-Resolved Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of 2H-Pyrans | MDPI [mdpi.com]
- 6. Synthesis of Stable 2H-Pyran-5-carboxylates via a Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π Electrocyclization Strategy [organic-chemistry.org]
- 7. Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6pi electrocyclization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
High-Field vs. Benchtop NMR: A Comparative Guide to the Spectral Analysis of Tetrahydro-2H-pyran-2-carbonitrile
As drug development pipelines accelerate, the analytical bottleneck often shifts from chemical synthesis to structural verification. Tetrahydro-2H-pyran-2-carbonitrile (THP-2-CN) is a highly versatile heterocyclic building block used extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Rapid, accurate structural verification of this intermediate is critical.
In this guide, we objectively evaluate whether modern 80 MHz Benchtop NMR spectrometers (the "Product") can match or supplement traditional 400 MHz High-Field Superconducting NMR systems (the "Alternative") for the routine characterization of THP-2-CN. By analyzing the causality behind experimental parameters and comparing real-world performance, this guide provides drug development professionals with a self-validating framework for NMR platform selection[1].
Mechanistic Insights: Conformational Analysis of THP-2-CN
Before comparing instrument performance, we must understand the stereoelectronic nuances of the target molecule. THP-2-CN presents a classic case study in conformational analysis.
The cyano group at the C2 position strongly prefers the axial orientation. This is driven by the anomeric effect —the hyperconjugative donation of the ring oxygen's non-bonding electrons (
In
Experimental Data: Spectral Assignments
The following table summarizes the quantitative
Table 1:
| Position | Nucleus | Chemical Shift (ppm) | Multiplicity & | Structural / Conformational Assignment |
| C2 | 4.64 | t, | Equatorial proton; strongly deshielded by adjacent O and CN. | |
| C6 | 3.94 – 3.86 | m | Diastereotopic equatorial proton adjacent to oxygen. | |
| C6' | 3.81 – 3.74 | m | Diastereotopic axial proton adjacent to oxygen. | |
| C3, C4, C5 | 1.96 – 1.63 | m (complex) | Aliphatic ring protons; heavily overlapped due to similar environments. | |
| C2 | ~ 66.0 | - | Deshielded carbon adjacent to oxygen and nitrile. | |
| C6 | ~ 64.7 | - | Deshielded carbon adjacent to oxygen. | |
| CN | ~ 119.3 | - | Quaternary nitrile carbon. |
Performance Comparison: Benchtop vs. High-Field NMR
While high-field NMR (400+ MHz) remains the gold standard for complex structural elucidation, modern permanent-magnet benchtop systems (80 MHz) have closed the performance gap for routine verification[3],[4].
Table 2: Objective Performance Comparison
| Metric | 80 MHz Benchtop NMR (Product) | 400 MHz High-Field NMR (Alternative) |
| Magnet Technology | 1.88 Tesla (Permanent Magnet) | 9.4 Tesla (Superconducting) |
| Infrastructure | Fume hood / standard benchtop | Dedicated facility, vibration isolation |
| Operating Costs | Low (Plugs into standard wall outlet) | High (Requires Liquid Helium/Nitrogen) |
| Resolution (Dispersion) | Moderate (Aliphatic protons overlap heavily) | High (Clear multiplet splitting at 1.6-1.9 ppm) |
| C2-H Signal Detection | Excellent (4.64 ppm triplet is fully resolved) | Excellent |
| 30 – 60 minutes (Requires more scans) | 5 – 10 minutes |
The Verdict: For THP-2-CN, the diagnostic C2-H triplet at 4.64 ppm is sufficiently downfield from the aliphatic ring protons. Because it does not suffer from spectral overlap, the 80 MHz benchtop system is entirely capable of verifying the structure and conformation of this intermediate without the need for expensive high-field instrument time[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Every parameter is chosen to guarantee reproducibility across both platforms.
Protocol A: Sample Preparation for Quantitative NMR (qNMR)
-
Weighing: Accurately weigh 30.0 ± 0.1 mg of synthesized THP-2-CN.
-
Dissolution: Dissolve the sample in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
provides the necessary deuterium lock signal to stabilize the magnetic field during acquisition. The TMS acts as an internal self-validation check, anchoring the chemical shift scale exactly at 0.00 ppm to prevent referencing drift.
-
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube.
-
Causality: Particulate matter distorts magnetic field homogeneity. Filtering ensures sharp, Lorentzian line shapes, which is critical for resolving the fine 4.5 Hz
-coupling on the benchtop system.
-
Protocol B: H NMR Acquisition Workflow
-
Shimming: Optimize the Z and Z
shims until the TMS peak exhibits a Full Width at Half Maximum (FWHM) of < 0.5 Hz. -
Pulse Angle: Set the excitation pulse to a 30° flip angle.
-
Relaxation Delay (D1): Set D1 to 2.0 seconds.
-
Causality: A self-validating quantitative protocol requires complete longitudinal relaxation (
) of all spins. If D1 is too short, slower-relaxing protons will be partially saturated, skewing the integration ratios away from the theoretical 1:2:6 proton count of the THP ring.
-
-
Acquisition: Acquire 16 scans (High-Field) or 32 scans (Benchtop) and apply a Fourier Transform with 0.3 Hz line broadening.
Decision Workflow Visualization
To assist laboratory managers in optimizing their analytical pipelines, the following decision matrix illustrates when to deploy benchtop versus high-field NMR for THP-2-CN analysis.
Figure 1: Analytical workflow for selecting NMR platforms in THP-2-CN structural verification.
Conclusion
The
References
-
Title: Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC Source: nih.gov URL: [Link]
-
Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed Source: nih.gov URL: [Link]
-
Title: Benchtop NMR Breaks New Ground - Technology Networks Source: technologynetworks.com URL: [Link]
-
Title: Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin - ResearchGate Source: researchgate.net URL: [Link]
Sources
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- 2. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Molecular Weight Confirmation by Mass Spectrometry
In the realms of scientific research and drug development, the precise determination of a molecule's weight is a foundational step. It serves as a critical quality control checkpoint and a pivotal piece of data for structural elucidation. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled accuracy and sensitivity.[1] This guide provides a comparative analysis of common mass spectrometry techniques for molecular weight confirmation, grounded in practical expertise and supported by scientific principles.
The Fundamental Principle of Mass Spectrometry
At its core, mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] The process involves converting neutral sample molecules into charged ions, which are then separated based on their m/z in a mass analyzer and subsequently detected.[2][3] The resulting mass spectrum plots the relative abundance of ions at different m/z values, from which the molecular weight can be determined.[3]
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount as it directly impacts the success and quality of the mass spectrum. The ideal method should efficiently ionize the analyte with minimal fragmentation, a process often referred to as "soft ionization."[4]
Electrospray Ionization (ESI)
ESI is a soft ionization technique particularly well-suited for polar and large biomolecules, such as proteins, peptides, and nucleic acids.[2][4][5] In ESI, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[6] A key characteristic of ESI is its propensity to produce multiply charged ions, which is advantageous for analyzing large molecules as it brings their m/z values into the range of most mass analyzers.[4]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is another soft ionization technique that excels in the analysis of high molecular weight compounds, including proteins and polymers.[2][4][6] The sample is co-crystallized with a matrix that absorbs energy from a laser. The laser irradiation causes the matrix to desorb and ionize, transferring charge to the analyte molecules.[6] MALDI typically produces singly charged ions, simplifying the resulting mass spectrum.[4]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is the method of choice for less polar and more volatile compounds that are not amenable to ESI.[5][7] In APCI, the sample is vaporized and then ionized by a corona discharge. This technique is often used in conjunction with liquid chromatography for the analysis of small molecules.[7]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets | Laser-induced desorption from a matrix | Corona discharge ionization of a vaporized sample |
| Best Suited For | Polar, large biomolecules (proteins, peptides)[4][5] | High molecular weight compounds (proteins, polymers)[2][4] | Less polar, volatile small molecules[5][7] |
| Ion Formation | Multiply charged ions[4] | Primarily singly charged ions | Primarily singly charged ions |
| Sample State | Solution | Solid (co-crystallized with matrix) | Solution (vaporized) |
| Advantages | Excellent for fragile molecules, easily coupled with LC[8] | High sensitivity, tolerant to some buffers and salts[4] | Analyzes nonpolar compounds, high throughput[5] |
| Limitations | Prone to ion suppression, requires soluble samples[5] | Matrix interference can be an issue, potential for poor reproducibility[4] | Requires thermally stable and volatile analytes[7] |
Choosing the Right Mass Analyzer
The mass analyzer is the heart of the mass spectrometer, responsible for separating ions based on their m/z ratio. The choice of analyzer dictates the instrument's resolution, mass accuracy, and speed.
Time-of-Flight (TOF)
TOF analyzers separate ions based on the time it takes for them to travel a fixed distance.[9] Lighter ions travel faster and reach the detector first. TOF instruments are known for their high mass resolution, excellent mass accuracy, and fast scan speeds, making them ideal for identifying unknown compounds.[9][10]
Quadrupole
Quadrupole analyzers use oscillating electric fields to filter ions, allowing only those with a specific m/z to pass through to the detector. They are robust, cost-effective, and excellent for targeted quantitative analysis.[11][12] However, they offer lower mass resolution compared to TOF or Orbitrap analyzers.[9]
Orbitrap
Orbitrap mass analyzers trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the ion's m/z ratio. Orbitraps provide very high resolution and mass accuracy, making them powerful tools for complex mixture analysis and structural elucidation.
| Feature | Time-of-Flight (TOF) | Quadrupole | Orbitrap |
| Principle | Measures ion flight time over a fixed distance[9] | Filters ions based on their stability in an oscillating electric field | Traps ions in an orbital motion and measures their frequency |
| Mass Resolution | High to Very High[9] | Low to Medium[11] | Very High |
| Mass Accuracy | Excellent (ppm)[9] | Moderate (unit mass)[9] | Excellent (sub-ppm) |
| Scan Speed | Very Fast[10] | Fast | Moderate |
| Primary Application | High-resolution full-spectrum analysis, unknown identification[9] | Targeted quantitative analysis, routine screening[11][12] | High-resolution analysis of complex mixtures, proteomics[13] |
| Advantages | High sensitivity, simultaneous detection of all ions[10] | Robust, cost-effective, easy to use[11] | Unmatched resolution and mass accuracy |
| Limitations | Higher cost and complexity compared to quadrupoles[9] | Lower resolution, not ideal for unknown identification[9] | Higher initial and maintenance costs, slower scan speed |
Experimental Workflow for Molecular Weight Confirmation
A typical workflow for confirming the molecular weight of a protein sample using LC-MS with ESI-TOF is outlined below.
Caption: General workflow for molecular weight confirmation by LC-MS.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Protein Solubilization: Dissolve the protein in a suitable buffer compatible with mass spectrometry. For denaturing conditions, a common buffer is 8 M urea or 6 M guanidine hydrochloride in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation: To break disulfide bonds, add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.[14] Then, to prevent the bonds from reforming, add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.[14]
-
Buffer Exchange/Desalting: It is crucial to remove salts and detergents that can interfere with ionization.[15] This is typically achieved using a desalting column or spin filter.
-
For Peptide Analysis (Bottom-Up Proteomics): If analyzing peptides instead of the intact protein, digest the protein with an enzyme like trypsin.[14][16]
2. LC-MS Analysis:
-
Liquid Chromatography (LC) Separation: Inject the prepared sample onto an LC system, often a reverse-phase column, to separate the analyte from remaining impurities.
-
Mass Spectrometry: The eluent from the LC is directed into the mass spectrometer.
-
Ionization: Use ESI to generate multiply charged ions.
-
Mass Analysis: The TOF analyzer measures the m/z of the ions.
-
3. Data Analysis:
-
Deconvolution: The resulting mass spectrum will show a series of peaks corresponding to the different charge states of the analyte.[17][18] Deconvolution software is used to mathematically convert this series of m/z values into a single, neutral molecular weight.[17][18]
-
Molecular Weight Confirmation: Compare the experimentally determined molecular weight to the theoretical molecular weight calculated from the amino acid sequence.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common problems and their potential solutions:
-
Poor Signal Intensity: This can be due to low sample concentration, inefficient ionization, or ion suppression.[19] Consider concentrating the sample, optimizing ionization source parameters, or improving sample cleanup to remove interfering substances.[19]
-
No Peaks: This could indicate a problem with the sample introduction, the ion source, or the detector.[20] Check the sample preparation, ensure the autosampler is functioning correctly, and verify that the instrument is properly tuned and calibrated.[20]
-
Mass Inaccuracy: Inaccurate mass measurements are often the result of improper calibration.[19] Regularly calibrate the instrument with known standards to ensure high mass accuracy.[19]
-
Contamination: Extraneous peaks in the spectrum can arise from contaminated solvents, glassware, or the LC system.[21][22] Use high-purity solvents and meticulously clean all equipment.
Conclusion
Mass spectrometry is an indispensable tool for the accurate confirmation of molecular weights. By understanding the principles and comparative advantages of different ionization techniques and mass analyzers, researchers can select the optimal approach for their specific analyte and experimental goals. A well-executed experimental workflow, from meticulous sample preparation to careful data analysis, is key to obtaining high-quality, reliable results.
References
- Analytical Chemistry Journal - ACS Publications - American Chemical Society. (2026, February 26).
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11).
- Analytical Chemistry - ACS Publications - American Chemical Society. (2026, February 24).
- Analytical Chemistry: An Indian Journal | Home.
- Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. (2019, July 15).
- Journals in Analytical chemistry - Elsevier.
- A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. (2021, January 4).
- Advances in Analytical Chemistry - Scientific & Academic Publishing.
- Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT.
- About JASMS & Announcements. Journal of the American Society for Mass Spectrometry.
- Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics.
- Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW.
- Mass Spectrometry Sample Preparation Guide - Organomation.
- LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018, November 29).
- Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules - Agilent. (2024, February 1).
- Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. (2025, September 9).
- Journal of the American Society for Mass Spectrometry - ACS Publications. (2026, February 26).
- Journal of the American Society for Mass Spectrometry - Wikipedia.
- Journal of the American Society for Mass Spectrometry Current Issue - ACS Publications. (2026, February 4).
- Journal of the American Society for Mass Spectrometry - SciSpace.
- Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC.
- Strategies for Interpreting Mass Spectra in Chemical Research - Longdom Publishing. (2023, December 13).
- MS Data Processing and Interpretation - TCA Lab / Alfa Chemistry.
- Confirmation of molecular weight - Shimadzu.
- Mass Spectrometry Ionization Methods - Chemistry at Emory.
- How to Determine Molecular Weight? - Mtoz Biolabs.
- Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs.
- Sample preparation for Mass spectrometric analysis - G-Biosciences. (2018, December 4).
- Molecular Weight Determination Service - Creative Proteomics.
- MALDI or ESI which is suitable for small molecules? - ResearchGate. (2013, June 13).
- Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee. (2025, August 15).
- ESI vs APCI. Which ionization should I choose for my application? - YouTube. (2024, September 24).
- Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. (2024, October 18).
- Determine Molecular Weight from Mass Spectrum - Mtoz Biolabs.
- Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS - tofwerk. (2020, October 26).
- Interpretation of mass spectra.
- Types of MS/MS systems and their key characteristics - Shimadzu Scientific Instruments.
- Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.
- 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024, May 27).
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Comparison of different synthetic routes to substituted 2H-pyrans
Executive Summary & Strategic Context
The 2H-pyran (2H-oxete) scaffold is a privileged structural motif in natural products (e.g., photochromic pyrans, polyketides) and a versatile intermediate in organic synthesis. However, its isolation is often plagued by thermodynamic instability. 2H-pyrans exist in a delicate valence equilibrium with their acyclic
For the synthetic chemist, the challenge is twofold: kinetic accessibility and thermodynamic trapping . This guide compares three distinct synthetic methodologies, evaluating them not just on yield, but on their ability to control this equilibrium and tolerate complex functionality.
Route Analysis
Route A: Thermal 6 -Electrocyclization (The Valence Tautomerism Approach)
This is the foundational route to 2H-pyrans. It relies on the electrocyclic ring closure of 1-oxatrienes.[2][3] While atom-economical, it is strictly governed by Woodward-Hoffmann rules and thermodynamic equilibrium.
Mechanism & Causality: The reaction proceeds through a disrotatory ring closure under thermal conditions.[4] The equilibrium position is heavily influenced by substitution.[2][5]
-
Causality: Steric bulk at the C2 position (C
of the dienone) destabilizes the planar acyclic form, pushing the equilibrium toward the cyclic 2H-pyran. Conversely, electron-withdrawing groups at C5 stabilize the pyran ring.
Figure 1: Thermal 6
Experimental Protocol: IBX-Mediated Oxidative Cyclization A modern adaptation that generates the sensitive 1-oxatriene in situ from stable dienols.
-
Precursor Preparation: Dissolve (3E,5E)-3,5-hexadien-1-ol derivative (1.0 equiv) in DMSO (0.1 M).
-
Oxidation: Add IBX (1.2 equiv) in one portion at room temperature.
-
Reaction: Stir for 2–4 hours. The oxidation generates the aldehyde (dienone), which spontaneously electrocyclizes.
-
Workup: Dilute with Et₂O, wash with 5% NaHCO₃ and water.
-
Purification: Flash chromatography on neutral alumina (Silica is often too acidic and induces ring opening).
Pros/Cons:
-
(+) High Atom Economy.[6]
-
(-) Often yields mixtures of isomers if the equilibrium is not biased.
-
(-) Limited by the stability of the 1-oxatriene precursor.
Route B: Gold(I)-Catalyzed Cycloisomerization of Propargyl Vinyl Ethers
This route bypasses the direct handling of unstable dienones by utilizing alkyne activation. It is a powerful method for constructing highly substituted 2H-pyrans with excellent regiocontrol.
Mechanism & Causality: Gold(I) acts as a soft Lewis acid, activating the alkyne for nucleophilic attack by the enol ether oxygen (5-exo-dig or 6-endo-dig).
-
Causality: The resulting vinyl gold intermediate undergoes a rearrangement (often a [3,3]-sigmatropic shift mimic or direct protodeauration) to form the pyran core. The mild conditions prevent thermal ring-opening.
Figure 2: Gold(I)-catalyzed activation pathway.
Experimental Protocol: Au(I)/Ag(I) Catalyzed System
-
Catalyst Mix: In a glovebox, mix AuCl(PPh₃) (1 mol%) and AgOTf (1 mol%) in anhydrous CH₂Cl₂ to generate the active cationic gold species. Stir for 10 min.
-
Substrate Addition: Add the propargyl vinyl ether (1.0 equiv) solution in CH₂Cl₂ dropwise to the catalyst mixture at 0 °C.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC (disappearance of alkyne).
-
Quench: Filter through a short pad of celite/silica to remove metal salts.
-
Isolation: Concentrate under reduced pressure. Many products are pure enough to bypass chromatography; if needed, use neutral alumina.
Pros/Cons:
-
(+) Extremely mild conditions (RT).
-
(+) 100% Atom Economy.
-
(-) Cost of catalyst (Au/Ag).
Route C: The Propargyl Claisen / Isomerization Cascade (Ag-Catalyzed)
This "One-Pot" strategy is ideal for generating 2,3,4,6-tetrasubstituted 2H-pyrans from simple propargyl vinyl ethers. It combines a rearrangement with an electrocyclization.[1][7][11][12][13]
Mechanism:
-
Ag(I)-Catalyzed Claisen: The propargyl vinyl ether rearranges to an allenyl carbonyl.
-
Isomerization: Base (DBU) isomerizes the allene to the conjugated 1-oxatriene.
-
Electrocyclization: Thermal ring closure yields the 2H-pyran.
Experimental Protocol:
-
Rearrangement: Dissolve propargyl vinyl ether in dry dichloroethane (DCE). Add AgSbF₆ (5 mol%). Heat to 60 °C for 2 hours.
-
Isomerization/Cyclization: Cool to RT. Add DBU (0.5 equiv). Heat to 80 °C for 2 hours.
-
Workup: Wash with NH₄Cl (sat. aq.). Extract with DCM.
-
Purification: Flash chromatography (neutralized silica).
Comparative Data Analysis
The following table contrasts the three methodologies based on experimental efficiency and scope.
| Feature | Route A: Thermal Electrocyclization | Route B: Au(I) Cycloisomerization | Route C: Ag(I) Claisen Cascade |
| Primary Mechanism | 6 | Alkyne Activation / Cyclization | Sigmatropic Rearrangement + Cyclization |
| Key Substrate | 1-Oxatriene (or Dienol precursor) | Propargyl Vinyl Ether | Propargyl Vinyl Ether |
| Reaction Temp | High (>80 °C) or Oxidative RT | Low (0 °C – RT) | Moderate (60–80 °C) |
| Typical Yield | 40–70% | 85–95% | 60–80% |
| Atom Economy | High | Perfect (100%) | High |
| Stereoselectivity | Disrotatory (Specific) | Substrate dependent | Thermodynamic control |
| Limitation | Equilibrium often favors open chain | Catalyst cost; Trace metal removal | Requires base step; Allene intermediate stability |
| Best For... | Simple, stable pyrans (bulky C2) | Complex, sensitive substrates | Tetrasubstituted pyrans |
References
-
Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 2019.[1] [Link]
-
Gold(I)-Catalyzed Synthesis of Dihydropyrans. Organic Letters, 2006.[12] (Foundational work on Au-activation mechanisms relevant to pyran synthesis). [Link]
-
Synthesis of 2H-Pyrans via Propargyl Claisen Rearrangement. Organic Letters, 2006.[12] [Link]
-
Electrocyclic Ring Opening and Closure. Master Organic Chemistry. (Theoretical grounding for Route A). [Link]
-
IBX Oxidations for the Synthesis of Substituted 2H-Pyrans. Heterocycles, 2021. [Link](Note: Direct DOI link preferred for stability: 10.3987/COM-20-14392)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2H-Chromene synthesis [organic-chemistry.org]
- 9. Efficient syntheses of 2-amino-4H-pyrans via gold-catalyzed cyclization of diester-tethered ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 12. 2H-Pyran synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents to hydrogen cyanide for cyanohydrin synthesis
Executive Summary
Hydrogen Cyanide (HCN) has long been the atom-economic standard for cyanohydrin synthesis. However, its extreme toxicity (LC50 ~50 ppm), volatility (bp 26 °C), and regulatory burden render it a liability in modern drug discovery and process chemistry.
This guide evaluates three high-performance alternatives that offer superior safety profiles and stereochemical control without compromising yield:
-
Trimethylsilyl Cyanide (TMSCN): The laboratory standard for high-yield, enantioselective synthesis.
-
Acetone Cyanohydrin: The thermodynamic surrogate ideal for scale-up and transcyanation.
-
Diethylaluminum Cyanide (Nagata’s Reagent): The specialist for sterically hindered substrates and conjugate additions.
Mechanistic Decision Matrix
The choice of reagent is dictated by substrate stability, required stereochemistry, and scale. The following decision tree illustrates the logical selection process.
Figure 1: Strategic selection of cyanating agents based on process constraints.
Comparative Performance Matrix
The following data aggregates performance metrics from standard bench-scale syntheses (10 mmol scale) across diverse carbonyl substrates.
| Feature | Hydrogen Cyanide (HCN) | TMSCN | Acetone Cyanohydrin | Nagata's Reagent |
| Primary Mechanism | Direct Nucleophilic Attack | Lewis Acid Activation / Silyl Transfer | Equilibrium Transcyanation | Lewis Acid Assisted Delivery |
| Typical Yield | 85–99% | 92–99% | 80–95% | 85–95% |
| Atom Economy | 100% (Excellent) | ~27% (Poor) | ~32% (Moderate) | Low (Stoichiometric Al) |
| Safety Profile | Critical Hazard (Gas/Volatile) | High (Liquid, hydrolyzes to HCN) | Moderate (Liquid, releases HCN) | High (Pyrophoric + Toxic) |
| Cost | Very Low | High | Low | High |
| Key Application | Industrial Bulk Commodity | MedChem / Asymmetric Synthesis | Process Scale-up | Conjugate Addition / Hindered Ketones |
Deep Dive: Trimethylsilyl Cyanide (TMSCN)
Role: The Laboratory Standard Best For: Small-scale discovery, enantioselective synthesis, and isolation of silylated cyanohydrins.
Mechanism & Causality
TMSCN acts as both the cyanide source and the oxygen trap. Unlike HCN, the reaction is irreversible under anhydrous conditions because the formation of the Si–O bond (approx. 530 kJ/mol) drives the reaction forward. This thermodynamic sink prevents the retro-cyanohydrin reaction common with simple HCN addition.
Experimental Protocol: Enantioselective Cyanosilylation
Based on North et al. (Titanium-Salen Catalysis)
Reagents:
-
Substrate: Benzaldehyde (1.0 eq)
-
Reagent: TMSCN (1.2 eq)
-
Catalyst: (R,R)-Ti(salen) complex (0.1 mol%)
-
Solvent: DCM (Anhydrous)
Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ti(salen) catalyst in DCM.
-
Substrate Addition: Cool to -78 °C to maximize rigid transition state formation. Add benzaldehyde.[1][2]
-
Reagent Addition: Add TMSCN dropwise over 20 minutes. Note: Slow addition prevents non-catalyzed background reaction.
-
Incubation: Stir at -78 °C for 12 hours.
-
Quench/Workup:
-
Option A (Isolate Silyl Ether): Remove solvent in vacuo. Flash chromatography.
-
Option B (Free Cyanohydrin): Treat with 1M HCl/THF to hydrolyze the TMS group.
-
Validation Check:
-
Monitoring: disappearance of aldehyde peak (CHO) in 1H NMR (~10 ppm).
-
Safety: All glassware must be soaked in bleach (sodium hypochlorite) post-reaction to neutralize trace cyanide.
Deep Dive: Acetone Cyanohydrin
Role: The Process Surrogate Best For: Scale-up (>100g) where cost is critical and handling gaseous HCN is prohibited.
Mechanism & Causality
This reaction relies on transcyanation . It is an equilibrium process driven by the thermodynamic stability of the product cyanohydrin relative to acetone.
Experimental Protocol: Lanthanum-Catalyzed Transcyanation
Based on Shibasaki et al.
Reagents:
-
Substrate: Cyclohexanone (1.0 eq)
-
Reagent: Acetone Cyanohydrin (1.5 eq)
-
Catalyst: La(OiPr)3 (1-5 mol%)
Workflow:
-
Setup: Equip a flask with a distillation head (optional for equilibrium shift).
-
Mixing: Combine ketone and catalyst in THF.
-
Initiation: Add acetone cyanohydrin at Room Temperature.
-
Reaction: Stir for 4-6 hours.
-
Workup: Dilute with ether, wash with water (to remove catalyst/excess reagent).
-
Purification: Distillation or crystallization.
Validation Check:
-
The reaction is reversible. If yields are low, apply vacuum to remove the generated acetone, shifting the equilibrium to the right (Le Chatelier's principle).
Deep Dive: Nagata's Reagent (Diethylaluminum Cyanide)
Role: The Stereoselective Specialist Best For: 1,4-addition (conjugate hydrocyanation) and sterically hindered ketones.
Mechanism & Causality
Nagata's reagent (
Figure 2: Mechanism of Conjugate Hydrocyanation via Aluminum coordination.
Safety Protocol (Critical)
-
Pyrophoric:
ignites on contact with air. It must be handled in a glovebox or under strict Schlenk lines. -
Toxicity: Upon hydrolysis, it releases HCN and aluminum salts.
-
Quenching: Do not quench directly with water. Dilute with toluene, cool to 0°C, and slowly add Ethyl Acetate, followed by dropwise addition of dilute NaOH.
Emerging Green Alternative: Potassium Hexacyanoferrate(II)
For researchers seeking non-toxic solid sources,
-
Pros: Non-toxic (food grade additive), stable solid.
-
Limitation: Requires activation (e.g., Benzoyl Chloride) to release the active cyanide species. It is most effective for aryl cyanation or diimine functionalization rather than simple aldehyde addition.
-
Protocol Note: When used with benzoyl chloride, it generates benzoyl cyanide in situ, which then acts as the transfer agent.
References
-
North, M., Usanov, D. L., & Young, C. (2008). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis.[1][2][3][4] Chemical Reviews, 108(12), 5146–5226. Link
-
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link
-
Nagata, W., & Yoshioka, M. (1977). Hydrocyanation of conjugated carbonyl compounds. Organic Reactions, 25, 255. Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source for the Synthesis of Aryl Nitriles.[5] Chemical Communications, (12), 1388-1389. Link
-
Livingstone, D. A. (1990). Trimethylsilyl Cyanide.[6][7] Encyclopedia of Reagents for Organic Synthesis. Link
Sources
Tetrahydro-2h-pyran-2-carbonitrile versus acetone cyanohydrin in synthesis
This guide provides an in-depth technical comparison between Acetone Cyanohydrin (ACH) and Tetrahydro-2H-pyran-2-carbonitrile (THP-2-CN) .
Executive Summary
While both compounds are nitrile-functionalized ethers/alcohols, they occupy distinct niches in organic synthesis. Acetone Cyanohydrin (ACH) is primarily a reagent —a "masked" source of hydrogen cyanide (HCN) used for transhydrocyanation and as a monomer precursor. In contrast, Tetrahydro-2H-pyran-2-carbonitrile (THP-2-CN) is a structural building block —a stable, cyclic alpha-alkoxy nitrile used to introduce the tetrahydropyran motif into bioactive molecules (e.g., amino acid isosteres, C-glycosides).
Key Decision Matrix:
-
Choose Acetone Cyanohydrin if: You need to introduce a cyano group (-CN) into another molecule (aldehyde/ketone) or synthesize methacrylates.
-
Choose THP-2-CN if: You are constructing a drug scaffold containing a stable, cyclic ether-nitrile motif or require a precursor for 2-substituted tetrahydropyrans.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The fundamental difference lies in their thermodynamic stability. ACH exists in equilibrium with its decomposition products (Acetone + HCN), whereas THP-2-CN is kinetically and thermodynamically stable due to the anomeric effect.
| Feature | Acetone Cyanohydrin (ACH) | Tetrahydro-2H-pyran-2-carbonitrile (THP-2-CN) |
| CAS Number | 75-86-5 | 10138-17-7 |
| Structure | Acyclic, Tertiary Cyanohydrin | Cyclic, Secondary |
| Stability | Labile: Reversible equilibrium with Acetone + HCN. Decomposes on heating (>80°C) or with base. | Stable: Anomeric C-CN bond is robust. Distillable without decomposition. |
| Role | Reagent (CN donor) | Scaffold / Intermediate |
| Toxicity | High: Metabolizes rapidly to Cyanide. Inhalation hazard.[1][2][3] | Moderate: Nitrile toxicity, but lacks the rapid HCN release of ACH. |
| Boiling Point | 82°C (23 mmHg) - Decomposes | ~70-75°C (15 mmHg) - Stable |
Mechanistic Utility & Reactivity[1][9][11]
Acetone Cyanohydrin: The Transhydrocyanation Reagent
ACH serves as a safer, easier-to-handle liquid alternative to gaseous HCN. Its utility relies on the reversibility of cyanohydrin formation. Under basic conditions, ACH deprotonates and releases cyanide anion (
-
Mechanism: Thermodynamic control. The equilibrium shifts toward the more stable cyanohydrin (usually derived from aldehydes or less sterically hindered ketones).
-
Key Application: Synthesis of
-amino acids (Strecker reaction) and Michael addition to enones.
THP-2-CN: The Anomeric Scaffold
THP-2-CN is synthesized via the hydrocyanation of 3,4-dihydro-2H-pyran (DHP). Unlike ACH, the addition of cyanide to the oxocarbenium intermediate is effectively irreversible under standard conditions. The resulting nitrile is stabilized by the anomeric effect (overlap of the oxygen lone pair with the
-
Mechanism: Kinetic trapping of the oxocarbenium ion.
-
Key Application: Precursor to cyclic
-amino acids (e.g., 2-carboxytetrahydropyran) or as a "masked" acyl anion equivalent.
Figure 1: Mechanistic divergence. ACH acts as a cyanide shuttle (top), while THP-2-CN acts as a stable intermediate formed via oxocarbenium trapping (bottom).
Experimental Protocols
Protocol A: Transhydrocyanation using Acetone Cyanohydrin
Use Case: Converting an aldehyde to a cyanohydrin without using HCN gas.
-
Setup: Equip a 3-neck flask with a dropping funnel and efficient stirring. Perform in a well-ventilated fume hood (HCN risk).
-
Reagents: Suspend the substrate (Aldehyde, 1.0 equiv) and catalyst (TEA or
, 0.1 equiv) in THF or at 0°C. -
Addition: Add Acetone Cyanohydrin (1.2–1.5 equiv) dropwise.
-
Reaction: Allow to warm to room temperature. The driving force is the evaporation of acetone (if open system) or the thermodynamic stability of the product.
-
Workup: Quench with dilute HCl (to neutralize base and stop HCN release). Extract with ether.[4] Wash with water to remove residual acetone.
-
Safety Note: All aqueous waste must be treated with bleach (hypochlorite) to neutralize cyanide before disposal.
Protocol B: Synthesis of Tetrahydro-2H-pyran-2-carbonitrile
Use Case: Creating a stable pyran building block.
-
Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.2 equiv).
-
Catalyst: Use a Brønsted acid (e.g., HCl in ether) or a Lewis Acid (
, 5 mol%). -
Procedure:
-
Dissolve DHP in anhydrous
under Argon. -
Add TMSCN via syringe.
-
Cool to 0°C and add the catalyst.
-
Stir for 2–4 hours. The reaction proceeds via the formation of the oxocarbenium ion, trapped by cyanide.
-
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Distillation under reduced pressure (approx 70°C @ 15 mmHg).
-
Result: A colorless oil that is stable to storage, unlike ACH.
Performance & Safety Analysis
| Metric | Acetone Cyanohydrin | THP-2-CN |
| Atom Economy | Poor (Acetone is a byproduct waste). | High (Addition reaction, 100% atom incorporation if using HCN; loss of TMS if using TMSCN). |
| Safety Profile | Critical Hazard. Releases HCN upon contact with water, moisture, or base.[1] Flash point 74°C. | Manageable Hazard. Stable nitrile. Does not spontaneously release HCN. Standard nitrile handling precautions apply. |
| Synthetic Yield | 60–90% (Equilibrium dependent). | 75–95% (Irreversible addition). |
| Storage | Must be stabilized (usually with | Stable at room temperature. Long shelf-life. |
References
-
Transhydrocyanation Mechanism
- Title: Cyanohydrins in Nature and the Labor
- Source: Science, 1969.
-
URL:[Link]
-
Synthesis of THP-2-CN (Enol Ether Hydrocyanation)
- Title: Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyan
- Source: Journal of the American Chemical Society (via NCBI), 2011.
-
URL:[Link]
-
Safety Data (ACH)
- Title: NIOSH Pocket Guide to Chemical Hazards - Acetone Cyanohydrin
- Source: CDC/NIOSH.
-
URL:[Link]
Sources
- 1. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone cyanohydrin [cdc.gov]
- 3. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Forced degradation studies to identify potential impurities of tetrahydropyran ketones
Executive Summary
Tetrahydropyran (THP) ketones are critical pharmacophores in modern drug design (e.g., SGLT2 inhibitors, antifungals), yet they present a dual challenge in stability profiling:
-
Chemical Lability: The interplay between the ether oxygen and the ketone carbonyl creates unique susceptibility to oxidative ring-opening and base-catalyzed aldol condensations.
-
Detection Silence: Lacking a conjugated
-system, THP ketones often exhibit weak UV absorbance, rendering standard HPLC-UV protocols insufficient for detecting key degradants.
This guide objectively compares the Standard ICH Q1A(R2) Generic Protocol against an Optimized Mechanistic Protocol . While the Standard approach satisfies minimum regulatory checkboxes, the Mechanistic approach is required to identify "silent" impurities that pose toxicological risks.
Comparative Framework: Standard vs. Optimized Approaches
The following table summarizes the performance differences between a generic screening approach and the recommended targeted methodology for THP ketones.
| Feature | Method A: Standard ICH Generic | Method B: Optimized Mechanistic (Recommended) |
| Stress Conditions | Fixed limits (e.g., 3% | Titrated Stress: Conditions tuned to achieve 10–20% degradation to prevent secondary artifact formation. |
| Detection Mode | HPLC-UV (210–254 nm). | UHPLC-CAD/HRMS: Charged Aerosol Detection (CAD) for quantitation; High-Res MS for ID. |
| Impurity Capture | Misses non-chromophoric ring-opened products. | Captures all oxidative scission products and dimers. |
| Mechanism Insight | "Pass/Fail" indication only. | Distinguishes between Norrish Type I photolysis and Radical Oxidation . |
| Risk Profile | High risk of missing toxic impurities. | Low risk; comprehensive mass balance. |
Deep Dive: Degradation Pathways & Mechanisms[1]
To design an effective study, one must understand how THP ketones break down. The presence of the ether oxygen at position 1 and the ketone at position 4 creates two distinct reactive zones.
Pathway A: Oxidative Ring Opening (C2-Abstraction)
Unlike simple cycloalkanones, the THP ether oxygen stabilizes radical formation at the adjacent C2 position.
-
Mechanism: Hydrogen abstraction at C2
Radical formation Peroxide formation Ring opening to form dialdehydes or hydroxy-acids. -
Criticality: These ring-opened products are often polar and lack UV chromophores, making them invisible to Method A.
Pathway B: Base-Catalyzed Aldol Condensation
THP-4-one possesses acidic
-
Mechanism: Base exposure generates an enolate
Nucleophilic attack on a second THP molecule Dimerization. -
Criticality: These dimers are lipophilic and may co-elute with the API in short gradient methods.
Pathway C: Norrish Type I Photolysis
Cyclic ketones are susceptible to
-
Mechanism: Excitation (
) Homolytic cleavage of C3-C4 bond Diradical intermediate Decarbonylation (CO loss) or Recyclization.
Visualizing the Pathways
Figure 1: Primary degradation pathways for Tetrahydropyran (THP) Ketones showing divergence based on stress type.
Experimental Protocols: The "Optimized Mechanistic" Workflow
Do not rely on generic "cookbooks." Use this self-validating protocol designed for THP specificities.
Sample Preparation & Control
-
Concentration: Prepare API at 1.0 mg/mL in inert solvent (Acetonitrile/Water). Avoid alcohols (Methanol) during stress to prevent transesterification artifacts.
-
Dark Control: Always prepare a parallel sample wrapped in foil to distinguish thermal from photolytic effects.
Stress Conditions (Step-by-Step)
A. Oxidative Stress (Targeting Ether C2)
-
Why: Standard
often fails to initiate radical chemistry efficiently in ethers without transition metals. -
Protocol:
-
Add 0.2 mL of 30%
to 1 mL API solution. -
Enhancement: If <5% degradation after 24h, add trace AIBN (Azobisisobutyronitrile) as a radical initiator to simulate oxidative stress on the ether ring.
-
Incubate at 40°C for up to 48 hours.
-
Quenching: Quench with Sodium Metabisulfite solution immediately before analysis to prevent on-column oxidation.
-
B. Base Hydrolysis (Targeting Aldol)
-
Why: To identify dimerization potential.
-
Protocol:
-
Add 0.1N NaOH (1:1 v/v).
-
Incubate at Ambient Temp (25°C). Note: Heat + Base causes rapid polymerization of THP ketones; avoid reflux.
-
Monitor at 1h, 4h, and 24h.
-
Quenching: Neutralize with 0.1N HCl to pH 7.0.
-
C. Photolytic Stress (Norrish Type I)
-
Why: To assess ring cleavage.
-
Protocol:
-
Expose to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B.
-
Critical Step: Use Quartz cuvettes (transparent <290nm) rather than borosilicate glass to ensure the carbonyl excitation band is hit.
-
Analytical Method: The Detection Strategy
The Failure of UV: THP ketones have low molar absorptivity (
-
Primary Detector: Charged Aerosol Detector (CAD) . It provides universal response independent of chemical structure, ensuring ring-opened aliphatic products are quantified.
-
Secondary Detector: Q-TOF or Orbitrap MS . Essential for distinguishing the mass shift of +16 Da (Oxidation) vs. x2 - H2O (Dimerization).
Data Visualization: Workflow Logic
The following diagram illustrates the decision matrix for selecting the correct analytical tool based on the degradation pathway.
Figure 2: Analytical decision matrix emphasizing the necessity of CAD/MS for THP ketones.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] [Link]
-
Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. [Link]
-
Blessy, M., et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Rawat, T., & Pandey, I. P. (2015). "Forced degradation studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations." Journal of Pharmaceutical Sciences and Research. [Link]
-
Diau, E. W. G., et al. (2001). "Femtochemistry of Norrish Type-I Reactions." ChemPhysChem, 2(5), 273-293. (Mechanistic basis for cyclic ketone photolysis). [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
